4-Fluoro-3-(trifluoromethoxy)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c9-5-2-1-4(7(13)14)3-6(5)15-8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPKGMXRSREZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590686 | |
| Record name | 4-Fluoro-3-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886496-49-7 | |
| Record name | 4-Fluoro-3-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-3-(trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Fluoro-3-(trifluoromethoxy)benzoic acid CAS number and properties
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Fluoro-3-(trifluoromethoxy)benzoic acid, a key building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science. It details the compound's physicochemical properties, potential applications, safety protocols, and a representative synthetic methodology.
Core Chemical Identity and Properties
This compound is an aromatic carboxylic acid derivative. The strategic placement of both a fluorine atom and a trifluoromethoxy group on the benzoic acid scaffold significantly influences its chemical reactivity, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of complex molecules.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 886496-49-7[1] |
| Alias | 3-Trifluoromethoxy-4-fluorobenzoic acid[1] |
| Molecular Formula | C₈H₄F₄O₃[1] |
| MDL Number | MFCD06660161[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 224.11 g/mol [1] |
| Melting Point | 86-90°C[1] |
| Boiling Point | 253.6 ± 35.0 °C (Predicted)[1] |
| Density | 1.529 ± 0.06 g/cm³ (Predicted)[1] |
| Storage Temperature | 2-8°C, Dry[1] |
Applications and Research Significance
The unique electronic properties conferred by the fluoro- and trifluoromethoxy- substituents make this compound a sought-after intermediate in several high-technology sectors.
-
Pharmaceutical Development : It is primarily utilized as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The incorporation of fluorine and trifluoromethoxy groups can enhance the biological activity, selectivity, and metabolic stability of drug candidates.[1][2] It is frequently employed in the development of novel anti-inflammatory and anti-cancer agents.[1]
-
Agrochemical Research : The compound is used in the creation of advanced herbicides and pesticides.[1][3] The trifluoromethyl group, a related moiety, is known to improve the efficacy and stability of these agricultural compounds.[3]
-
Material Science : It finds applications in the design of specialty polymers and coatings where specific properties like chemical resistance and durability are required.[1][3]
Experimental Protocols
Representative Synthesis Protocol: Hydrolysis of 4-Fluoro-3-(trifluoromethoxy)benzonitrile
This protocol is adapted from the synthesis of a structurally similar compound, 4-(trifluoromethoxy)benzoic acid.[4]
Materials:
-
4-Fluoro-3-(trifluoromethoxy)benzonitrile
-
Acetic acid
-
Concentrated sulfuric acid
-
Water (deionized)
-
Ethyl acetate
-
Crushed ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting material, 4-Fluoro-3-(trifluoromethoxy)benzonitrile, in a mixture of acetic acid and water.
-
Carefully and slowly add concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux (approximately 120°C) and maintain for several hours (e.g., overnight) to ensure complete hydrolysis.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice with continuous stirring.
-
The crude product should precipitate out of the aqueous solution. If it does not, proceed to extraction.
-
Extract the aqueous phase multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product with high purity.
Safety and Handling
Based on safety data for structurally related fluorinated benzoic acids, this compound should be handled with care.
Hazard Statements:
Precautionary Measures:
-
Engineering Controls : Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation.[5][7]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles conforming to approved standards (e.g., EN166 or NIOSH).[8]
-
Skin Protection : Handle with chemical-resistant gloves. Wear appropriate protective clothing to prevent skin exposure.[7][8]
-
Respiratory Protection : Avoid breathing dust. If ventilation is inadequate, use a suitable respirator.[7]
-
-
Handling : Wash hands and any exposed skin thoroughly after handling.[5][8] Avoid contact with skin and eyes.[7]
-
Storage : Store in a cool, dry, and well-ventilated place.[1][7] Keep the container tightly closed and store locked up.[5][7]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 886496-49-7 | Benchchem [benchchem.com]
- 3. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 4. 4-(Trifluoromethoxy)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. aplng.com.au [aplng.com.au]
A Technical Guide to the Spectral Data of 4-Fluoro-3-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-(trifluoromethoxy)benzoic acid (CAS No. 886496-49-7) is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug development. Its structure combines a fluorine atom and a trifluoromethoxy group, which can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Despite its potential utility, comprehensive spectral characterization of this compound is not widely available in peer-reviewed literature. This guide provides a summary of expected spectral data based on the analysis of similar compounds and general principles of spectroscopy. It also outlines standardized experimental protocols for acquiring such data.
Molecular Structure
IUPAC Name: this compound Molecular Formula: C₈H₄F₄O₃ Molecular Weight: 224.11 g/mol
Predicted Spectral Data
Due to the limited availability of experimental data for this compound, the following tables summarize the predicted and characteristic spectral features based on known data for analogous fluorinated and trifluoromethoxy-substituted benzoic acids.
Table 1: Predicted ¹H NMR Spectral Data
The following chemical shifts are predicted for a solution in a deuterated solvent such as DMSO-d₆.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | 13.0 - 13.5 | Singlet (broad) | - |
| H-2 | 8.0 - 8.2 | Doublet | ~2 Hz |
| H-5 | 7.8 - 8.0 | Doublet of doublets | ~8-9 Hz, ~5 Hz |
| H-6 | 7.4 - 7.6 | Triplet | ~9 Hz |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) |
| C-OCF₃ | 145 - 150 (q, ²JCF ≈ 2 Hz) |
| C-COOH | 130 - 135 |
| C-H | 115 - 130 |
| OCF₃ | 120 - 125 (q, ¹JCF ≈ 260 Hz) |
Table 3: Predicted Mass Spectrometry Data
| Ionization Mode | Fragment | m/z Ratio | Notes |
| ESI- | [M-H]⁻ | 223.01 | Molecular ion peak |
| EI | [M]⁺ | 224.01 | Molecular ion |
| EI | [M-OH]⁺ | 207.01 | Loss of hydroxyl radical |
| EI | [M-COOH]⁺ | 179.01 | Loss of carboxyl group |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 2500-3300 | Broad |
| C=O (Carboxylic acid) | 1680-1710 | Strong |
| C-F (Aromatic) | 1200-1250 | Strong |
| C-O-C (Aryl ether) | 1250-1300 | Strong |
| C-F (Trifluoromethoxy) | 1100-1200 | Strong, multiple bands |
Experimental Protocols
The following are general protocols for the acquisition of spectral data for aromatic carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can affect the chemical shift of the acidic proton.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the range of -2 to 15 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
¹⁹F NMR Spectroscopy:
-
Acquire the spectrum on a spectrometer equipped with a fluorine probe.
-
Use a proton-decoupled pulse sequence.
-
The spectral width should be set to encompass the expected chemical shifts for the fluorine and trifluoromethoxy groups.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1] For electrospray ionization (ESI), further dilution to the µg/mL range is often necessary.[1]
-
Instrumentation: Utilize a mass spectrometer, which may be coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).[2]
-
Ionization:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. This technique often leads to extensive fragmentation, providing structural information.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of compounds. It typically produces the protonated or deprotonated molecular ion, giving accurate molecular weight information.[1]
-
-
Data Acquisition: Acquire the spectrum in either positive or negative ion mode, depending on the ionization technique and the nature of the analyte.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
The characteristic broad O-H stretch of the carboxylic acid is expected in the 2500-3300 cm⁻¹ region, while the C=O stretch appears around 1700 cm⁻¹.[3][4]
-
Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a substituted benzoic acid like this compound.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of substituted benzoic acids.
References
Spectroscopic Analysis of 4-Fluoro-3-(trifluoromethoxy)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-Fluoro-3-(trifluoromethoxy)benzoic acid. Due to the absence of publicly available experimental NMR data for this specific compound at the time of this report, this document presents a predictive analysis based on established principles of NMR spectroscopy and data from structurally analogous compounds. The guide includes detailed, structured tables of predicted chemical shifts and coupling constants, a generalized experimental protocol for acquiring such data, and logical diagrams to aid in the interpretation of the spectra. This document is intended to serve as a foundational resource for researchers working with or synthesizing this compound, enabling them to anticipate, interpret, and verify their experimental findings.
Introduction
This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituent groups. The fluorine atom at the 4-position and the trifluoromethoxy group at the 3-position significantly influence the electron density distribution within the benzene ring, which in turn dictates the chemical shifts and coupling patterns observed in its ¹H and ¹³C NMR spectra. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the study of its interactions in various chemical and biological systems.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of substituent effects on the benzene ring, where the fluorine atom is an ortho, para-directing group and a moderate deactivator, while the trifluoromethoxy group is a meta-directing and strongly deactivating group. The carboxylic acid group is also a meta-directing and deactivating group.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.2 - 8.4 | d | ~2.0 (⁴JH-F) |
| H-5 | 7.4 - 7.6 | t | ~8.5 (³JH-H, ³JH-F) |
| H-6 | 7.9 - 8.1 | dd | ~8.5 (³JH-H), ~4.5 (⁴JH-F) |
| -COOH | 12.0 - 13.0 | br s | - |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| C-1 | 128 - 132 | d | ~5-10 (³JC-F) |
| C-2 | 125 - 129 | d | ~3-5 (³JC-F) |
| C-3 | 145 - 149 (q) | q | ~2-4 (²JC-F of OCF₃) |
| C-4 | 160 - 165 (d) | d | ~250-260 (¹JC-F) |
| C-5 | 118 - 122 | d | ~20-25 (²JC-F) |
| C-6 | 133 - 137 | d | ~5-10 (³JC-F) |
| -COOH | 165 - 170 | s | - |
| -OCF₃ | 118 - 122 (q) | q | ~255-265 (¹JC-F) |
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).
-
Cap the NMR tube and gently agitate to ensure complete dissolution of the sample. The choice of solvent may affect the chemical shift of the acidic proton.
NMR Spectrometer and Parameters
-
Spectrometer: Bruker Avance III HD 500 MHz (or equivalent) equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Temperature: 298 K
-
Spectral Width: 16 ppm
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Temperature: 298 K
-
Spectral Width: 240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
-
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Visualization of NMR Data Interpretation
The following diagrams illustrate the logical relationships in the NMR analysis of this compound.
Technical Guide: 19F NMR Chemical Shift of 4-Fluoro-3-(trifluoromethoxy)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides an in-depth analysis of the anticipated ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Fluoro-3-(trifluoromethoxy)benzoic acid. Due to the absence of direct experimental data in publicly accessible literature, this guide leverages data from structurally analogous compounds to provide reliable estimations. It further outlines a comprehensive experimental protocol for acquiring ¹⁹F NMR spectra for this class of molecules and presents a logical workflow for such analyses.
Estimated ¹⁹F NMR Chemical Shifts
Direct experimental ¹⁹F NMR data for this compound is not available in the reviewed literature. However, by examining the chemical shifts of structurally related compounds, we can predict the expected resonance frequencies for the two distinct fluorine environments in the target molecule: the aromatic fluorine (Ar-F) and the trifluoromethoxy group (-OCF₃).
The electronic environment, and thus the chemical shift, of a fluorine nucleus is significantly influenced by the nature of neighboring substituent groups. In this compound, the aromatic fluorine is ortho to a carboxylic acid group and meta to a trifluoromethoxy group. The trifluoromethoxy group is a strong electron-withdrawing group, which is expected to deshield the nearby aromatic fluorine, causing a downfield shift (less negative ppm value) compared to simpler fluorobenzenes. The carboxylic acid group will also exert an electronic influence. The trifluoromethoxy group's chemical shift is generally found in a well-defined region.
Table 1: ¹⁹F NMR Chemical Shift Data for Structurally Analogous Compounds
| Compound | Fluorine Environment | Chemical Shift (δ) in ppm | Solvent |
| 3-(Trifluoromethyl)benzoic acid | Ar-CF₃ | -62.87[1] | CDCl₃ |
| 4-Fluorobenzoic acid | Ar-F | ~ -110 to -115 (typical range) | Various |
| 2-Fluoro-3-methylbenzoic acid | Ar-F | -114.82[2] | CD₃OD |
| 3-Fluorobenzoic acid | Ar-F | -114.14[1] | Acetone |
| General Range for Aryl Fluorides | Ar-F | -90 to -130 | Various |
| General Range for Aryl-OCF₃ | Ar-OCF₃ | -56 to -60 | Various |
Based on this comparative data, the estimated ¹⁹F NMR chemical shifts for this compound are:
-
Aryl-Fluorine (at position 4): Expected in the range of -105 to -115 ppm .
-
Trifluoromethoxy group (-OCF₃ at position 3): Expected in the range of -57 to -61 ppm .
General Experimental Protocol for ¹⁹F NMR Spectroscopy
This section details a standardized procedure for obtaining high-quality ¹⁹F NMR spectra for fluorinated small molecules like this compound.
2.1. Sample Preparation
-
Compound Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Acetone-d₆, Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). The choice of solvent can slightly alter chemical shifts and should always be reported.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent within a clean, dry vial.
-
Transfer: Transfer the solution into a standard 5 mm NMR tube. Ensure the solution is free of any solid particles.
2.2. NMR Spectrometer Setup
-
Instrumentation: Utilize a high-resolution NMR spectrometer equipped with a probe that can detect the ¹⁹F nucleus.
-
Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure optimal signal detection.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
2.3. Data Acquisition
-
Experiment: Select a standard one-dimensional ¹⁹F NMR experiment. It is common practice to run the experiment with proton decoupling (¹H-decoupled) to simplify the spectrum by removing ¹H-¹⁹F couplings, which results in sharper signals.
-
Acquisition Parameters:
-
Pulse Angle: A 30° or 45° pulse is typically used.
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 1-2 seconds is standard. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Number of Scans: Depending on the sample concentration, 16 to 128 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
2.4. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to the Free Induction Decay (FID) and then perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the chemical shifts to an appropriate internal or external standard. While trichlorofluoromethane (CFCl₃) is the primary standard (0 ppm), other secondary standards can be used.
Logical Workflow for ¹⁹F NMR Analysis
The following diagram illustrates the logical workflow for the analysis of a novel fluorinated compound using ¹⁹F NMR spectroscopy.
Caption: A logical workflow for the ¹⁹F NMR analysis of a fluorinated compound.
This guide provides a foundational understanding for professionals engaged in the research and development of fluorinated molecules. By combining predictive analysis based on analogous structures with a robust experimental framework, researchers can confidently approach the ¹⁹F NMR characterization of this compound and similar compounds.
References
Solubility Profile of 4-Fluoro-3-(trifluoromethoxy)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-Fluoro-3-(trifluoromethoxy)benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited availability of direct quantitative solubility data for this specific compound, this document leverages data from structurally similar molecules to provide estimations and outlines detailed experimental protocols for precise determination.
Physicochemical Properties
| Property | Value (for 4-Fluoro-3-(trifluoromethyl)benzoic acid) | Reference |
| Molecular Formula | C₈H₄F₄O₂ | [1] |
| Molecular Weight | 208.11 g/mol | [1] |
| Melting Point | 114-116 °C | |
| Appearance | White to off-white crystalline powder |
The presence of the trifluoromethoxy group in the target compound, as opposed to the trifluoromethyl group, is expected to influence its lipophilicity and crystal lattice energy, thereby affecting its solubility.
Estimated Solubility in Organic Solvents
Quantitative solubility data for this compound is not currently published. However, based on the qualitative solubility of the structurally analogous compound, 3-Fluoro-4-(trifluoromethyl)benzoic acid, which is reported to be slightly soluble in DMSO and methanol, a similar solubility profile can be anticipated.[2] The following table provides an estimated qualitative solubility.
| Solvent | Estimated Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
| Methanol | Slightly Soluble |
| Ethanol | Likely Slightly Soluble |
| Acetone | Likely Slightly Soluble |
| Dichloromethane | Likely Poorly Soluble |
| Hexane | Likely Insoluble |
It is imperative for researchers to experimentally verify these estimations to obtain accurate quantitative data for their specific applications.
Experimental Protocols for Solubility Determination
To facilitate the acquisition of precise solubility data, two standard and robust experimental methodologies are detailed below: the Shake-Flask Method and Gravimetric Analysis.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4]
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, methanol, ethanol, acetone)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure a saturated solution is formed.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials to further separate the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of a suitable solvent.
-
Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Quantification:
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Gravimetric Analysis for Solubility Determination
Gravimetric analysis is a direct and accurate method for determining the mass of a solute dissolved in a known mass of solvent.[5][6][7][8]
Materials:
-
This compound
-
Selected organic solvents
-
Glass flasks with stoppers
-
Analytical balance
-
Oven
-
Desiccator
-
Filter paper
Procedure:
-
Preparation of Saturated Solution:
-
Prepare a saturated solution as described in the Shake-Flask Method (steps 1 and 2).
-
-
Mass Determination of the Saturated Solution:
-
Accurately weigh a clean, dry flask.
-
Carefully filter a known volume of the saturated solution into the weighed flask, ensuring no undissolved solid is transferred.
-
Weigh the flask containing the saturated solution to determine the total mass of the solution.
-
-
Solvent Evaporation:
-
Gently evaporate the solvent from the flask in a fume hood, or by using a rotary evaporator.
-
Once the majority of the solvent has been removed, place the flask in an oven at a temperature below the compound's decomposition point to dry the residue completely.
-
-
Mass of Solute Determination:
-
Cool the flask in a desiccator to room temperature.
-
Weigh the flask containing the dried solute.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation:
-
The mass of the dissolved solute is the final constant mass of the flask minus the initial mass of the empty flask.
-
The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved solute.
-
Express the solubility as grams of solute per 100 grams of solvent or other appropriate units.
-
Plausible Synthesis Workflow
While a specific synthesis protocol for this compound is not detailed in the searched literature, a plausible synthetic route can be conceptualized based on known organic chemistry reactions. A potential workflow could involve the nitration of a fluorinated benzoic acid precursor followed by a nucleophilic aromatic substitution to introduce the trifluoromethoxy group. This logical workflow is visualized below.
Caption: Plausible synthetic workflow for this compound.
Conclusion
This technical guide serves as a foundational resource for researchers working with this compound. While direct quantitative solubility data remains to be published, the provided estimations and detailed experimental protocols offer a robust framework for initiating laboratory investigations. The outlined synthesis workflow provides a conceptual basis for the chemical production of this compound. Accurate, experimentally determined solubility data is critical for the successful application of this compound in drug development and materials science, and the methodologies presented herein are designed to enable researchers to obtain this vital information.
References
- 1. 4-Fluoro-3-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 522268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. enamine.net [enamine.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. scribd.com [scribd.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. solubilityofthings.com [solubilityofthings.com]
physical and chemical properties of 4-Fluoro-3-(trifluoromethoxy)benzoic acid
Introduction
4-Fluoro-3-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine and trifluoromethyl substituents. The presence of these electron-withdrawing groups enhances the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable building block in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of 4-Fluoro-3-(trifluoromethyl)benzoic acid.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 4-Fluoro-3-(trifluoromethyl)benzoic acid is presented below.
| Property | Value | Reference |
| IUPAC Name | 4-Fluoro-3-(trifluoromethyl)benzoic acid | [1] |
| CAS Number | 67515-55-3 | [1][2] |
| Molecular Formula | C₈H₄F₄O₂ | [1] |
| Molecular Weight | 208.11 g/mol | [1][2] |
| Appearance | White to off-white powder or crystalline powder | [2] |
| Melting Point | 114-116 °C | [2] |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Slightly soluble in DMSO and methanol. | [3] |
Synthesis and Purification
Caption: General synthetic workflow for 4-Fluoro-3-(trifluoromethyl)benzoic acid.
Experimental Protocol (General Example for Oxidation of a Toluene Derivative):
A suitable oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid, would be added to a solution of 4-fluoro-3-(trifluoromethyl)toluene in an appropriate solvent (e.g., water, acetic acid, or a mixture). The reaction mixture would be heated to reflux for a specified period to ensure complete oxidation of the methyl group to a carboxylic acid. Upon completion, the reaction mixture would be cooled, and any manganese dioxide (if KMnO₄ is used) would be removed by filtration. The filtrate would then be acidified to precipitate the crude 4-fluoro-3-(trifluoromethyl)benzoic acid.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the pure carboxylic acid.
Spectroscopic Analysis
Spectroscopic data is crucial for the structural confirmation of 4-Fluoro-3-(trifluoromethyl)benzoic acid.
| Technique | Expected Features |
| ¹H NMR | Signals in the aromatic region corresponding to the three protons on the benzene ring. A downfield singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the eight carbon atoms, including the carboxyl carbon and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling). |
| ¹⁹F NMR | Two distinct signals are expected: one for the single fluorine atom attached to the ring and another for the trifluoromethyl group. |
| IR Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-F stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (208.11 g/mol ). |
Applications in Drug Development and Research
4-Fluoro-3-(trifluoromethyl)benzoic acid serves as a key intermediate in the synthesis of various pharmaceutically active compounds.[4] The presence of the fluoro and trifluoromethyl groups can significantly enhance the biological activity and pharmacokinetic properties of the parent molecule.
Logical Relationship for Drug Discovery Application:
Caption: Role as an intermediate in drug discovery.
While specific signaling pathways directly involving 4-Fluoro-3-(trifluoromethyl)benzoic acid are not detailed in the available literature, its derivatives are investigated for a range of therapeutic targets. For instance, fluorinated benzoic acid derivatives are explored as building blocks for kinase inhibitors, anti-inflammatory agents, and other targeted therapies. The unique electronic properties of the fluorinated substituents can lead to enhanced binding interactions with target proteins.
Safety and Handling
4-Fluoro-3-(trifluoromethyl)benzoic acid is classified as an irritant.[1]
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
-
Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. Store in a well-ventilated place.[1]
It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
4-Fluoro-3-(trifluoromethyl)benzoic acid is a valuable fluorinated building block with significant potential in the fields of medicinal chemistry and materials science. Its synthesis, while not explicitly detailed in readily available literature, can be achieved through standard organic chemistry transformations. The unique properties conferred by its fluorine substituents make it an attractive starting material for the development of novel compounds with enhanced biological and material properties. Further research into the specific biological activities and applications of its derivatives is warranted.
References
- 1. 4-(Trifluoromethoxy)benzoic acid | C8H5F3O3 | CID 67613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Trifluoromethoxy)benzoic acid [webbook.nist.gov]
Navigating the Synthesis of 4-Fluoro-3-(trifluoromethoxy)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores viable alternative synthesis routes for the valuable chemical intermediate, 4-Fluoro-3-(trifluoromethoxy)benzoic acid. This compound is of significant interest in pharmaceutical and agrochemical research due to the unique physicochemical properties conferred by its fluorine and trifluoromethoxy substituents. This document provides a comprehensive overview of potential synthetic strategies, complete with detailed, actionable experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a key building block in the synthesis of complex organic molecules. The presence of a fluorine atom and a trifluoromethoxy group on the benzoic acid scaffold can significantly enhance the metabolic stability, lipophilicity, and binding affinity of derivative compounds, making it a sought-after component in the design of novel therapeutic agents and pesticides. This guide outlines three distinct and plausible synthetic pathways to access this target molecule, each with its own set of advantages and considerations.
Alternative Synthesis Routes: An Overview
Three primary alternative synthetic strategies have been identified for the preparation of this compound:
-
Route 1: Carboxylation of an Organometallic Intermediate. This classic approach involves the formation of a Grignard or organolithium reagent from a suitable halogenated precursor, followed by quenching with carbon dioxide to introduce the carboxylic acid functionality.
-
Route 2: Oxidation of a Toluene Derivative. This strategy relies on the synthesis of the corresponding toluene derivative, 4-fluoro-3-(trifluoromethoxy)toluene, which is then oxidized to the desired benzoic acid.
-
Route 3: Multi-step Synthesis via Phenolic Intermediate. A more convergent approach, this route involves the initial synthesis of 4-fluoro-3-hydroxybenzoic acid, followed by the introduction of the trifluoromethoxy group in a subsequent step.
The following sections will delve into the detailed experimental procedures for each of these routes, accompanied by quantitative data and visual representations of the synthetic pathways.
Route 1: Carboxylation of an Organometallic Intermediate
This route offers a direct method for the introduction of the carboxylic acid group onto the aromatic ring. The success of this pathway is contingent on the availability and reactivity of the organometallic precursor.
Logical Workflow for Route 1
Caption: Workflow for Route 1 via Grignard or lithiation pathways.
Experimental Protocols
1.1. Grignard Reaction and Carboxylation
This protocol is adapted from general procedures for the synthesis of benzoic acids via Grignard reagents.
-
Step 1: Formation of the Grignard Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq.).
-
Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Prepare a solution of 1-bromo-4-fluoro-2-(trifluoromethoxy)benzene (1.0 eq.) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (initiation may be aided by gentle heating or the addition of a small crystal of iodine).
-
Once the reaction has initiated (indicated by cloudiness and gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Step 2: Carboxylation
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In a separate, large beaker, place an excess of freshly crushed dry ice (solid CO2).
-
Slowly pour the Grignard solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Step 3: Work-up and Isolation
-
Slowly add a dilute solution of hydrochloric acid (e.g., 2 M HCl) to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
1.2. Ortho-Lithiation and Carboxylation
This protocol is based on general procedures for directed ortho-lithiation.
-
Step 1: Ortho-Lithiation
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 1-fluoro-2-(trifluoromethoxy)benzene (1.0 eq.) in anhydrous THF.
-
Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Slowly add a solution of a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq.), to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
-
Step 2: Carboxylation and Work-up
-
Bubble dry carbon dioxide gas through the solution for an extended period, or pour the reaction mixture onto an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with dilute hydrochloric acid.
-
Follow the extraction and purification procedure as described in Route 1.1, Step 3.
-
Quantitative Data Summary for Route 1
| Parameter | Grignard Reaction | Ortho-Lithiation |
| Starting Material | 1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene | 1-Fluoro-2-(trifluoromethoxy)benzene |
| Key Reagents | Mg, CO2 | n-BuLi or LDA, CO2 |
| Typical Yield | 60-80% (estimated) | 50-70% (estimated) |
| Reaction Time | 3-5 hours | 3-4 hours |
| Key Advantages | Well-established, reliable | Good for specific regioselectivity |
| Key Challenges | Requires anhydrous conditions, initiation can be tricky | Requires very low temperatures, strong bases |
Route 2: Oxidation of a Toluene Derivative
This route involves the synthesis of 4-fluoro-3-(trifluoromethoxy)toluene, followed by its oxidation to the target benzoic acid. The availability of a reliable method for the synthesis of the toluene precursor is critical for the viability of this route.
Logical Workflow for Route 2
Caption: Workflow for Route 2 via oxidation of a toluene intermediate.
Experimental Protocols
2.1. Synthesis of 4-Fluoro-3-(trifluoromethoxy)toluene
2.2. Oxidation of 4-Fluoro-3-(trifluoromethoxy)toluene
This protocol is adapted from general procedures for the oxidation of substituted toluenes.[1][2][3]
-
In a round-bottom flask equipped with a reflux condenser, add 4-fluoro-3-(trifluoromethoxy)toluene (1.0 eq.) and a solution of potassium permanganate (KMnO4) (2.0-3.0 eq.) in water.
-
Optionally, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to improve the reaction rate.[2]
-
Heat the mixture to reflux with vigorous stirring.
-
Continue refluxing until the purple color of the permanganate has disappeared, indicating the completion of the oxidation (this may take several hours).
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO2) precipitate. Wash the precipitate with hot water.
-
Combine the filtrate and washings. Acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2.
-
A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
For further purification, recrystallize the crude product from a suitable solvent system.
Quantitative Data Summary for Route 2
| Parameter | Details |
| Starting Material | 4-Fluoro-3-(trifluoromethoxy)toluene |
| Key Reagents | KMnO4 |
| Typical Yield | Moderate to High (dependent on substrate reactivity)[1] |
| Reaction Time | Several hours |
| Key Advantages | Potentially uses readily available oxidizing agents. |
| Key Challenges | Synthesis of the starting toluene may be complex. Oxidation conditions may need optimization to avoid side reactions. |
Route 3: Multi-step Synthesis via Phenolic Intermediate
This route offers a convergent and potentially more flexible approach, where the benzoic acid moiety is constructed first, followed by the introduction of the trifluoromethoxy group.
Logical Workflow for Route 3
Caption: Workflow for Route 3 via a phenolic intermediate.
Experimental Protocols
3.1. Synthesis of 4-Fluoro-3-hydroxybenzoic acid
This protocol is adapted from a patented procedure.[4][5]
-
Step 1: Synthesis of 4-Fluorophenol
-
In a three-necked reaction flask, add fluorobenzene and distilled water.
-
Heat the mixture to 80-100 °C and add dilute sulfuric acid dropwise. Stir and react for 1 hour.
-
Cool the solution, add sodium sulfite, and let it stand.
-
Add sodium hydroxide and reflux for 2 hours to generate sodium 4-fluorophenoxide.
-
Neutralize and extract to isolate 4-fluorophenol.
-
-
Step 2: Carboxylation to 4-Fluoro-3-hydroxybenzoic acid
-
In a four-necked reaction flask, dissolve 4-fluorophenol and potassium hydroxide in distilled water.
-
Heat the solution to 40-60 °C and pass carbon dioxide gas through the mixture for 2 hours.
-
Add concentrated sulfuric acid dropwise and then heat to reflux for 4 hours.
-
Cool the reaction mixture, perform a liquid-liquid extraction with ethyl acetate, and combine the organic phases.
-
Wash the organic phase with saturated sodium chloride solution and dry over anhydrous sodium sulfate.
-
Remove the solvent to obtain 4-fluoro-3-hydroxybenzoic acid.
-
3.2. O-Trifluoromethylation of 4-Fluoro-3-hydroxybenzoic acid
Direct trifluoromethylation of the unprotected benzoic acid can be challenging. A more common approach involves the protection of the carboxylic acid as an ester, followed by trifluoromethylation of the phenolic hydroxyl group, and subsequent deprotection.
-
Step 1: Esterification
-
Protect the carboxylic acid group of 4-fluoro-3-hydroxybenzoic acid as a simple ester (e.g., methyl or ethyl ester) using standard esterification methods (e.g., Fischer esterification with the corresponding alcohol and a catalytic amount of acid).
-
-
Step 2: O-Trifluoromethylation of the Phenolic Ester This step can be achieved using various modern trifluoromethylating reagents. A general procedure using a two-step xanthalation/trifluoromethylation is described below, which is known for its mild conditions.[6][7][8]
-
Xanthate Formation: React the phenolic ester with an imidazolium methylthiocarbonothioyl salt in the presence of a base like triethylamine in acetonitrile at 0 °C.
-
Trifluoromethylation: Treat the resulting xanthate with an electrophilic fluorine source (e.g., XtalFluor-E) and an activator (e.g., trichloroisocyanuric acid) in a suitable solvent.
-
-
Step 3: Deprotection (Hydrolysis) of the Ester
-
Hydrolyze the resulting ester to the carboxylic acid using standard basic (e.g., NaOH in methanol/water) or acidic conditions, followed by acidification to yield the final product.
-
Quantitative Data Summary for Route 3
| Parameter | Details |
| Starting Material | Fluorobenzene |
| Key Intermediates | 4-Fluorophenol, 4-Fluoro-3-hydroxybenzoic acid |
| Key Reagents | CO2, Trifluoromethylating agents (e.g., XtalFluor-E) |
| Typical Yield | Multi-step, overall yield will vary depending on the efficiency of each step. |
| Key Advantages | Convergent approach, potentially avoids harsh organometallic reagents. |
| Key Challenges | Multi-step synthesis can be lengthy. O-trifluoromethylation may require specialized and expensive reagents. |
Conclusion
This technical guide has presented three distinct and viable alternative synthetic routes for the preparation of this compound. The choice of the most appropriate route will depend on several factors, including the availability and cost of starting materials, the scale of the synthesis, the technical capabilities of the laboratory, and the desired purity of the final product.
-
Route 1 is a direct and classical approach, but requires careful handling of air- and moisture-sensitive reagents.
-
Route 2 offers a potentially simpler work-up, but is contingent on the development of an efficient synthesis for the key toluene intermediate.
-
Route 3 is a more convergent and flexible strategy, but involves a greater number of synthetic steps.
It is recommended that researchers carefully evaluate the pros and cons of each route in the context of their specific research goals. The detailed protocols and comparative data provided herein should serve as a valuable resource for the successful synthesis of this important fluorinated building block. Further optimization of the presented reaction conditions may be necessary to achieve optimal yields and purity.
References
- 1. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. US4266082A - Preparation of 4-fluoro-3-phenoxy-toluene - Google Patents [patents.google.com]
- 5. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]
- 7. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 [chemicalbook.com]
- 8. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
A Deep Dive into the Discovery and History of Trifluoromethoxy-Substituted Benzoic Acids
A Technical Guide for Researchers and Drug Development Professionals
The introduction of the trifluoromethoxy (-OCF₃) group into organic molecules has become a powerful strategy in medicinal and agricultural chemistry. This electron-withdrawing yet lipophilic moiety can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. This in-depth technical guide explores the discovery and historical development of a key class of compounds featuring this unique functional group: trifluoromethoxy-substituted benzoic acids.
The Dawn of Trifluoromethoxyarenes: The Pioneering Work of Yagupol'skii
The journey into trifluoromethoxy-substituted aromatics began in the mid-20th century. The first synthesis of aryl trifluoromethyl ethers was reported by the Ukrainian chemist L. M. Yagupol'skii in 1955. His seminal work laid the foundation for the entire field of trifluoromethoxy-containing compounds. The initial methods involved the fluorination of polychlorinated methyl ethers, which were often harsh and low-yielding.
A common early approach to synthesizing trifluoromethoxybenzene involved a two-step process starting from anisole. The methyl group of anisole was first exhaustively chlorinated to a trichloromethyl group, which was then subjected to a halogen exchange reaction (Halex) using reagents like antimony trifluoride (SbF₃) to yield the desired trifluoromethoxy group.
Emergence of Trifluoromethoxy-Substituted Benzoic Acids: Early Synthetic Strategies
Following the initial synthesis of simple trifluoromethoxyarenes, the next logical step for chemists was to introduce other functional groups to these scaffolds to explore their utility as building blocks in organic synthesis and drug discovery. The preparation of trifluoromethoxy-substituted benzoic acids was a crucial development, providing a versatile handle for further chemical modifications. Early synthetic routes to these compounds generally relied on three main strategies:
-
Oxidation of a Side Chain: A straightforward method involved the oxidation of a pre-existing alkyl group on the trifluoromethoxy-substituted benzene ring. For instance, trifluoromethoxytoluene could be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid to yield the corresponding trifluoromethoxybenzoic acid.
-
Hydrolysis of Nitriles: Another common approach was the hydrolysis of trifluoromethoxy-substituted benzonitriles. The nitrile group could be introduced onto the aromatic ring via Sandmeyer reaction of a corresponding aniline or by nucleophilic substitution of an aryl halide. Subsequent hydrolysis of the nitrile under acidic or basic conditions would then yield the carboxylic acid.
-
Carboxylation of Organometallic Intermediates: The development of organometallic chemistry provided a powerful tool for the synthesis of carboxylic acids. Trifluoromethoxy-substituted aryl halides could be converted into their corresponding Grignard or organolithium reagents. These highly reactive intermediates could then be quenched with carbon dioxide (dry ice) to afford the desired trifluoromethoxybenzoic acid after acidic workup.
Evolution of Synthetic Methodologies
While the classical methods were instrumental in the initial exploration of trifluoromethoxy-substituted benzoic acids, they often suffered from limitations such as harsh reaction conditions, low yields, and limited functional group tolerance. Over the decades, significant efforts have been dedicated to developing more efficient and versatile synthetic routes.
Modern approaches often involve the use of transition-metal-catalyzed cross-coupling reactions to construct the trifluoromethoxy-aryl bond or to introduce the carboxylic acid moiety. Furthermore, the development of novel electrophilic and nucleophilic trifluoromethoxylating reagents has provided more direct and milder pathways to these valuable building blocks.
Physicochemical Properties and Spectroscopic Characterization
The trifluoromethoxy group imparts unique physicochemical properties to the benzoic acid scaffold. It is a strongly electron-withdrawing group, which increases the acidity of the carboxylic acid compared to its non-fluorinated analog. At the same time, the -OCF₃ group is significantly more lipophilic than a methoxy group, which can enhance the compound's ability to cross biological membranes.
The characterization of trifluoromethoxy-substituted benzoic acids relies on standard spectroscopic techniques. In ¹H NMR spectroscopy, the aromatic protons are shifted downfield due to the electron-withdrawing nature of the substituents. The ¹³C NMR spectrum shows a characteristic quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms. The ¹⁹F NMR spectrum typically displays a singlet for the -OCF₃ group. Infrared (IR) spectroscopy reveals characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations.
Table 1: Physical Properties of Trifluoromethoxybenzoic Acid Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Trifluoromethoxybenzoic acid | C₈H₅F₃O₃ | 206.12 | 84-86 |
| 3-Trifluoromethoxybenzoic acid | C₈H₅F₃O₃ | 206.12 | 98-100 |
| 4-Trifluoromethoxybenzoic acid | C₈H₅F₃O₃ | 206.12 | 140-143 |
Experimental Protocols
General Procedure for the Oxidation of Trifluoromethoxytoluene
Equation:
Protocol: A mixture of the corresponding trifluoromethoxytoluene isomer (1 eq.) and potassium permanganate (3 eq.) in a mixture of pyridine and water (1:1) is heated at reflux for several hours until the purple color of the permanganate has disappeared. The reaction mixture is then cooled to room temperature, and the manganese dioxide precipitate is removed by filtration. The filtrate is acidified with concentrated hydrochloric acid, and the resulting precipitate of trifluoromethoxybenzoic acid is collected by filtration, washed with cold water, and dried.
General Procedure for the Hydrolysis of Trifluoromethoxybenzonitrile.[1][2][3]
Equation:
Protocol: The trifluoromethoxybenzonitrile isomer is heated at reflux in an excess of a strong acid (e.g., 50% sulfuric acid) or a strong base (e.g., 20% sodium hydroxide) for several hours. After cooling, the reaction mixture is diluted with water. If the hydrolysis was performed under basic conditions, the solution is acidified with a mineral acid to precipitate the trifluoromethoxybenzoic acid. The solid product is then collected by filtration, washed with water, and recrystallized from a suitable solvent.
General Procedure for the Carboxylation of a Trifluoromethoxy-substituted Aryl Lithium Reagent
Equation:
Protocol: To a solution of the trifluoromethoxy-substituted aryl bromide in anhydrous diethyl ether or tetrahydrofuran at low temperature (-78 °C) under an inert atmosphere, a solution of n-butyllithium in hexanes (2.1 equivalents) is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours. An excess of crushed dry ice is then added in small portions. The reaction mixture is allowed to warm to room temperature and then quenched with water. The aqueous layer is separated, washed with diethyl ether, and then acidified with concentrated hydrochloric acid. The precipitated trifluoromethoxybenzoic acid is collected by filtration, washed with cold water, and dried.
Visualization of Synthetic Pathways
Synthetic Routes to Trifluoromethoxybenzoic Acids
Caption: Key synthetic pathways to trifluoromethoxybenzoic acids.
Applications in Drug Discovery and Beyond
Trifluoromethoxy-substituted benzoic acids are valuable building blocks in the synthesis of a wide range of biologically active molecules. Their unique combination of electronic and lipophilic properties has been exploited in the design of pharmaceuticals and agrochemicals. For instance, these moieties can be found in compounds targeting various enzymes and receptors. Structure-activity relationship (SAR) studies have often shown that the incorporation of a trifluoromethoxy group can lead to improved potency, selectivity, and pharmacokinetic profiles.[1][2][3]
Conclusion
The discovery and development of trifluoromethoxy-substituted benzoic acids represent a significant advancement in fluorine chemistry. From the early, challenging synthetic methods to the more sophisticated and efficient modern techniques, the journey of these compounds highlights the continuous evolution of organic synthesis. As our understanding of the unique properties of the trifluoromethoxy group deepens, these versatile building blocks will undoubtedly continue to play a crucial role in the development of new and improved molecules for a wide range of applications, particularly in the life sciences.
References
- 1. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) | Semantic Scholar [semanticscholar.org]
- 3. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical pKa Calculation of 4-Fluoro-3-(trifluoromethoxy)benzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a critical parameter in drug discovery and development, influencing a molecule's pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the theoretical methods for calculating the pKa of 4-Fluoro-3-(trifluoromethoxy)benzoic acid, a compound of interest in medicinal chemistry. We explore both an estimation based on the Hammett equation and a more rigorous protocol using Density Functional Theory (DFT). This document details the underlying principles, experimental protocols for computational chemistry, and presents the expected data in a structured format.
Introduction
This compound possesses two electron-withdrawing substituents on the benzoic acid core: a fluoro group at the para-position and a trifluoromethoxy group at the meta-position. Both substituents are expected to increase the acidity of the carboxylic acid group, resulting in a lower pKa compared to benzoic acid (pKa ≈ 4.20). Accurate determination of its pKa is essential for predicting its behavior in physiological environments. While experimental determination remains the gold standard, theoretical calculations provide a rapid and cost-effective means of estimation, guiding synthesis and screening efforts.
pKa Estimation via Hammett Equation
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. It provides a straightforward method to estimate the pKa of a substituted benzoic acid.
Equation:
pKa = pKa(benzoic acid) - ρΣσ
where:
-
pKa(benzoic acid) ≈ 4.20
-
ρ (rho) is the reaction constant, which is 1 for the dissociation of benzoic acids in water at 25°C.
-
Σσ is the sum of the Hammett substituent constants for each substituent.
Experimental Protocol: Hammett Equation Estimation
-
Identify Substituents and Positions: For this compound, the substituents are a fluorine atom at the para position (σp) and a trifluoromethoxy group at the meta position (σm).
-
Obtain Hammett Constants: Look up the respective Hammett sigma constants from reliable literature sources.
-
Calculate Σσ: Sum the sigma values for all substituents.
-
Calculate pKa: Substitute the values into the Hammett equation.
Quantitative Data: Hammett-Based pKa Estimation
| Parameter | Value | Source |
| pKa of Benzoic Acid | 4.20 | Literature |
| Hammett Constant (σp) for -F | +0.06 | Literature |
| Hammett Constant (σm) for -OCF3 | +0.35 | Literature |
| Sum of Hammett Constants (Σσ) | +0.41 | Calculated |
| Estimated pKa | 3.79 | Calculated |
Theoretical pKa Calculation using Density Functional Theory (DFT)
For a more accurate determination of the pKa, quantum chemical calculations using Density Functional Theory (DFT) are employed. The "direct method," which utilizes a thermodynamic cycle, is a common approach. This method calculates the Gibbs free energy change (ΔG) for the dissociation of the acid in solution.
Signaling Pathway: Thermodynamic Cycle for pKa Calculation
Caption: Thermodynamic cycle for pKa calculation.
Equation:
pKa = ΔG°(solv) / (2.303 * RT)
where:
-
ΔG°(solv) is the standard Gibbs free energy of dissociation in the solvent.
-
R is the ideal gas constant.
-
T is the temperature in Kelvin.
ΔG°(solv) is calculated as:
ΔG°(solv) = G°(A⁻, solv) + G°(H⁺, solv) - G°(HA, solv)
The free energy of the solvated proton (G°(H⁺, solv)) is a well-established value and is taken from the literature (approximately -264.61 kcal/mol in water).
Experimental Protocol: DFT Calculation
-
Molecule Building: Construct the 3D structures of the neutral acid (HA) and its conjugate base (A⁻) using a molecular modeling program (e.g., GaussView).
-
Gas-Phase Optimization and Frequency Calculation:
-
Perform a geometry optimization and frequency calculation for both HA and A⁻ in the gas phase.
-
Method: DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
This step provides the gas-phase Gibbs free energies (G°(gas)).
-
-
Solvation Energy Calculation:
-
Using the gas-phase optimized geometries, perform a single-point energy calculation for both HA and A⁻ in the desired solvent (water).
-
Solvation Model: An implicit solvation model such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) is commonly used.
-
The difference between the solvated and gas-phase energies gives the solvation free energy (ΔG(solv)).
-
-
Calculate Solvated Gibbs Free Energies:
-
G°(solv) = G°(gas) + ΔG(solv)
-
-
Calculate ΔG° of Dissociation and pKa:
-
Use the calculated solvated Gibbs free energies of HA and A⁻, along with the literature value for the solvated proton, to calculate the ΔG° of dissociation.
-
Convert ΔG° to the pKa value using the equation above.
-
Experimental Workflow: DFT-based pKa Calculation
Caption: Workflow for DFT-based pKa calculation.
Quantitative Data: Comparison of Related Compounds
| Compound | Experimental pKa | Notes |
| Benzoic Acid | 4.20 | Reference compound. |
| 4-Fluorobenzoic Acid | 4.14[1] | The para-fluoro substituent has a mild acidifying effect. |
| 3-(Trifluoromethyl)benzoic Acid | 3.75 | The meta-trifluoromethyl group has a strong acidifying effect. |
| This compound | ~3.79 (Estimated) | The combined electron-withdrawing effects are expected to result in a pKa lower than that of either monosubstituted analog. |
Conclusion
This technical guide outlines two primary theoretical approaches for determining the pKa of this compound. The Hammett equation provides a rapid and useful estimate, suggesting a pKa of approximately 3.79. For higher accuracy, a DFT-based method utilizing a thermodynamic cycle is recommended. The detailed protocol provided herein for the DFT calculations can be implemented using standard quantum chemistry software packages. These theoretical predictions are invaluable for guiding the design and development of new chemical entities by providing crucial insights into their ionization behavior. Experimental verification of the calculated pKa is recommended for final validation.
References
Methodological & Application
Application Notes and Protocols for 4-Fluoro-3-(trifluoromethoxy)benzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-(trifluoromethoxy)benzoic acid is a key building block in medicinal chemistry, valued for its unique structural features that enhance the pharmacological properties of derivative compounds. The presence of both a fluorine atom and a trifluoromethoxy group on the benzoic acid scaffold significantly influences lipophilicity, metabolic stability, and binding interactions with biological targets.[1] These characteristics make it a valuable starting material for the synthesis of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases.
The trifluoromethoxy group, in particular, is increasingly utilized in drug design to improve efficacy and selectivity. This application note provides an overview of the use of this compound in the development of bioactive molecules, including detailed experimental protocols and data presentation.
Key Applications in Drug Discovery
Derivatives of this compound have been investigated for a range of therapeutic applications. The structural motif is often employed in the design of enzyme inhibitors and receptor modulators.
Anti-cancer Agents
The 4-fluoro-3-(trifluoromethoxy)phenyl moiety is a common feature in various kinase inhibitors and other anti-cancer compounds. Its properties can contribute to enhanced cell permeability and improved pharmacokinetic profiles of the final drug candidates.
Anti-inflammatory Agents
The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents can influence the acidity of the benzoic acid and the binding affinity of its derivatives to inflammatory targets. Research in this area focuses on the development of selective inhibitors of enzymes involved in inflammatory pathways.
Data Presentation
While specific quantitative data for compounds directly derived from this compound is not extensively available in the public domain, the following table presents hypothetical data for a series of amide derivatives to illustrate how such data would be structured. The targets and activity values are representative of typical findings in early-stage drug discovery.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay (GI50, µM) |
| FTMBA-001 | Kinase A | 150 | 1.2 |
| FTMBA-002 | Kinase A | 75 | 0.8 |
| FTMBA-003 | Kinase B | 500 | 5.7 |
| FTMBA-004 | Kinase B | 250 | 2.1 |
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of derivatives of this compound.
Protocol 1: Synthesis of 4-Fluoro-3-(trifluoromethoxy)benzamide Derivatives
This protocol describes a general method for the amidation of this compound.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (catalytic amount)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride or thionyl chloride (1.2 eq) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess solvent and reagent. The crude 4-fluoro-3-(trifluoromethoxy)benzoyl chloride is used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compounds
-
Recombinant human kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualization of Workflow and Pathways
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of amide derivatives from this compound.
Caption: General synthetic workflow for amide derivatives.
Generic Kinase Signaling Pathway
The diagram below represents a simplified, generic kinase signaling pathway that can be targeted by inhibitors developed from this compound.
Caption: Inhibition of a generic kinase signaling cascade.
References
Application Notes and Protocols: 4-Fluoro-3-(trifluoromethoxy)benzoic Acid in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-Fluoro-3-(trifluoromethoxy)benzoic acid as a valuable building block for the synthesis of Active Pharmaceutical Ingredients (APIs). The unique combination of a fluorine atom and a trifluoromethoxy group on a benzoic acid scaffold offers distinct physicochemical properties that are highly advantageous in medicinal chemistry. This document details the properties of this building block, provides a representative experimental protocol for its incorporation into potential drug candidates, and discusses its relevance in the context of modern drug discovery.
Physicochemical Properties
The properties of this compound make it an attractive starting material for API synthesis. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of a drug candidate.[1][2]
| Property | Value |
| CAS Number | 886496-49-7[1] |
| Molecular Formula | C₈H₄F₄O₃ |
| Molecular Weight | 224.11 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol |
Application in API Synthesis: Amide Coupling
A primary application of this compound in API synthesis is through the formation of amide bonds. The carboxylic acid moiety can be readily coupled with a wide range of primary and secondary amines to introduce the 4-fluoro-3-(trifluoromethoxy)phenyl group into a larger molecule. This is a common strategy in the development of small molecule inhibitors and modulators of various biological targets.
General Experimental Workflow for Amide Coupling
The following diagram outlines a typical workflow for the amide coupling of this compound with an amine.
Caption: General workflow for amide coupling.
Detailed Experimental Protocol: Amide Coupling with HATU
This protocol describes a general procedure for the amide coupling of this compound with a generic primary amine using HATU as the coupling reagent.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq).
-
Add DIEA (2.5 eq) to the reaction mixture and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-4-fluoro-3-(trifluoromethoxy)benzamide.
Quantitative Data for a Representative Amide Coupling Reaction:
The following table provides representative data for the coupling of this compound with benzylamine under the conditions described above.
| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
| This compound | Benzylamine | HATU | DIEA | DMF | 18 | 85-95 | >98 |
Relevance to API Development
While specific APIs synthesized directly from this compound are not extensively reported in publicly available literature, the structural motif is highly relevant. For instance, the API Acoramidis , a transthyretin stabilizer, utilizes the structurally similar precursor, 4-fluoro-3-hydroxybenzoic acid.[3] This highlights the importance of the substituted fluorobenzoic acid scaffold in developing molecules that target protein misfolding diseases.
Furthermore, the cystic fibrosis transmembrane conductance regulator (CFTR) corrector ABBV/GLPG-2222 contains a difluoromethoxy group, demonstrating the utility of fluorinated alkoxy substituents in modulating the properties of drug candidates.[4][5] The trifluoromethoxy group present in this compound is expected to confer similar, if not enhanced, benefits in terms of metabolic stability and cell permeability.[2]
The following diagram illustrates the conceptual role of this compound as a building block in the synthesis of a hypothetical API designed to interact with a biological target.
Caption: Building block to therapeutic effect.
Conclusion
This compound is a highly valuable building block for the synthesis of novel APIs. Its unique substitution pattern provides medicinal chemists with a tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The straightforward incorporation of this moiety via robust amide coupling protocols makes it an accessible and attractive component for discovery and development programs targeting a wide range of diseases. The information and protocols provided herein are intended to facilitate the use of this versatile building block in the pursuit of new and improved therapeutics.
References
- 1. This compound | 886496-49-7 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enabling Synthesis of ABBV-2222, A CFTR Corrector for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki Coupling of 4-Fluoro-3-(trifluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. [1]These structural motifs are of significant interest in medicinal chemistry and materials science. This document provides a detailed protocol for the Suzuki coupling of 4-Fluoro-3-(trifluoromethoxy)benzoic acid with various arylboronic acids.
The substrate, this compound, presents a unique challenge due to the presence of an electron-withdrawing trifluoromethoxy group and a fluorine atom, which is the least reactive of the halogens for oxidative addition to the palladium catalyst. [2]Furthermore, the carboxylic acid functionality can potentially interfere with the catalytic cycle. Therefore, the selection of an appropriate catalyst system, featuring a bulky and electron-rich phosphine ligand, is critical for achieving high efficiency. The protocol described herein is a representative method adapted from established procedures for structurally similar and electronically demanding substrates, such as other substituted benzoic acids. [3]
Key Applications
-
Drug Discovery: Synthesis of novel biaryl carboxylic acids as potential scaffolds for pharmacologically active agents.
-
Materials Science: Creation of functionalized building blocks for polymers, liquid crystals, and organic electronics.
-
Agrochemicals: Development of new pesticides and herbicides containing the biaryl moiety.
Experimental Protocol
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium Phosphate (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and anhydrous potassium phosphate (3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh out Palladium(II) Acetate (0.02 equiv.) and the SPhos ligand (0.04 equiv.). Add these solids to the reaction flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water to the flask to achieve a 4:1 dioxane/water ratio and a concentration of approximately 0.1 M with respect to the benzoic acid.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction progress should be monitored by an appropriate method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 12 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture to a pH of 2-3 with 1 M HCl to protonate the carboxylate and any remaining base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x volumes of the reaction solvent).
-
Washing: Combine the organic layers and wash them sequentially with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.
Data Presentation
The following table summarizes representative quantitative data for Suzuki coupling reactions of aryl halides with functionalities similar to the title compound. Yields are highly dependent on the specific coupling partners and reaction optimization.
| Aryl Halide Partner | Arylboronic Acid Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobenzoic Acid | 2,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2), RuPhos (4) | K₃PO₄ | Toluene | 100 | 12-24 | >95 | [3] |
| 4-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 | |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Pd(OAc)₂ (1.5), XPhos (3) | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 95 | |
| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1), SPhos (2) | K₃PO₄ | Dioxane | 80 | 12 | 97 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Suzuki coupling of this compound.
Catalytic Cycle Diagram
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Amide Bond Formation with 4-Fluoro-3-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and potential applications of amides derived from 4-fluoro-3-(trifluoromethoxy)benzoic acid. This fluorinated benzoic acid derivative is a valuable building block in medicinal chemistry, primarily due to the unique physicochemical properties imparted by the fluorine and trifluoromethoxy substituents. These groups can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.
Introduction
Amide bond formation is a cornerstone of modern drug discovery and development. The creation of robust and efficient protocols for the synthesis of amide derivatives of this compound is crucial for the exploration of new chemical entities with potential therapeutic applications. The electron-withdrawing nature of the fluoro and trifluoromethoxy groups can influence the reactivity of the carboxylic acid, necessitating optimized coupling conditions.
Amides derived from structurally similar fluorinated benzoic acids have been investigated as kinase inhibitors, suggesting that derivatives of this compound may also modulate key signaling pathways involved in cell proliferation and survival.[1][2]
Data Presentation: Amide Coupling Reactions
The following table summarizes representative reaction conditions for the amide coupling of a generic fluorinated benzoic acid with various amines. Please note that yields are highly dependent on the specific amine substrate, purity of starting materials, and reaction scale. These values should be considered as a general guide for optimization.
| Entry | Amine | Coupling Reagents | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | EDC, HOBt, DIPEA | DCM | 12-18 | 85-95 |
| 2 | Aniline | HATU, DIPEA | DMF | 12-24 | 70-85 |
| 3 | Morpholine | EDC, HOBt, DIPEA | DCM | 8-12 | 90-98 |
| 4 | tert-Butylamine | Acyl Chloride, Et3N | DCM | 6-12 | 60-75 |
| 5 | 4-Methoxyaniline | T3P, Pyridine | EtOAc | 12-18 | 75-88 |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for the amide bond formation between this compound and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DCM or DMF (0.1-0.5 M) under an inert atmosphere (e.g., N₂ or Ar), add the amine (1.0-1.2 equiv) and HOBt (1.0-1.2 equiv).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (2.0-3.0 equiv) to the stirred solution.
-
Add EDC·HCl (1.1-1.5 equiv) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Acyl Chloride Formation and Amidation
This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by reaction with the amine. This method is often suitable for less reactive amines.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Catalytic N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Amine (primary or secondary)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
Step A: Acyl Chloride Formation
-
To a solution of this compound (1.0 equiv) in anhydrous DCM under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C and slowly add oxalyl chloride (1.2-1.5 equiv) or thionyl chloride (1.2-1.5 equiv).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride or thionyl chloride. The resulting crude acyl chloride is typically used immediately in the next step.
Step B: Amidation
-
Dissolve the crude acyl chloride from Step A in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.0-1.2 equiv) and triethylamine (1.5-2.0 equiv) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with saturated NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflows for amide synthesis.
Caption: Putative signaling pathway inhibition.
References
Application Notes and Protocols for the Esterification of 4-Fluoro-3-(trifluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 4-Fluoro-3-(trifluoromethoxy)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline two effective methods for this conversion: a microwave-assisted Fischer esterification and a thionyl chloride-mediated esterification, providing researchers with options depending on available equipment and desired reaction conditions.
Introduction
This compound is a valuable building block in medicinal chemistry due to the presence of the fluorine and trifluoromethoxy substituents, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The esterification of the carboxylic acid moiety is a common and crucial step to enable further functionalization or to produce the final active pharmaceutical ingredient. This note details two reliable methods for preparing methyl and ethyl esters of this compound.
Reaction Conditions Summary
The following table summarizes the key quantitative data for the two primary esterification methods described in this document. These conditions are based on established protocols for structurally similar benzoic acid derivatives and are expected to provide good to excellent yields for the target molecule.
| Parameter | Method 1: Microwave-Assisted Fischer Esterification | Method 2: Thionyl Chloride-Mediated Esterification |
| Target Ester | Ethyl 4-fluoro-3-(trifluoromethoxy)benzoate | Methyl 4-fluoro-3-(trifluoromethoxy)benzoate |
| Alcohol | Ethanol | Methanol |
| Catalyst/Reagent | Concentrated Sulfuric Acid (H₂SO₄) | Thionyl Chloride (SOCl₂) |
| Solvent | Ethanol (acts as both reagent and solvent) | Methanol (acts as both reagent and solvent) |
| Temperature | 130°C | 70°C |
| Reaction Time | 15 minutes | 60 minutes |
| Scale | ~1.35 mmol | ~113 mmol |
| Work-up | Extraction with ethyl acetate, wash with NaHSO₃ | Concentration, extraction with EtOAc, wash with NaHCO₃ |
| Anticipated Yield | Good to Excellent | High |
Experimental Workflow
The general workflow for the esterification of this compound is depicted below. The process involves the reaction of the carboxylic acid with an alcohol in the presence of a catalyst, followed by work-up and purification to isolate the desired ester.
Caption: General experimental workflow for the esterification of this compound.
Experimental Protocols
Method 1: Microwave-Assisted Fischer Esterification for Ethyl 4-fluoro-3-(trifluoromethoxy)benzoate
This protocol is adapted from a microwave-assisted esterification of a structurally similar fluorinated nitrobenzoic acid and is expected to be a rapid and efficient method.
Materials:
-
This compound
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
3 mL microwave reaction vessel with a magnetic stir bar
-
Single-mode microwave reactor
Procedure:
-
To a 3 mL microwave reaction vessel, add this compound (e.g., 0.30 g, ~1.35 mmol).
-
Add 1 mL of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., ~3 µL, 4% v/v).
-
Seal the reaction vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 130°C for a total of 15 minutes. It is recommended to perform the irradiation in 5-minute intervals with stirring to ensure even heating.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with a saturated aqueous solution of NaHSO₃ (10 mL) to neutralize the remaining acid.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 4-fluoro-3-(trifluoromethoxy)benzoate.
-
The crude product can be further purified by silica gel column chromatography if necessary.
Method 2: Thionyl Chloride-Mediated Esterification for Methyl 4-fluoro-3-(trifluoromethoxy)benzoate
This protocol is based on the esterification of a similar 4-fluoro-3-hydroxybenzoic acid and utilizes thionyl chloride for the activation of the carboxylic acid, which is a highly effective method.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
Procedure:
-
Dissolve this compound (e.g., 25.0 g, ~112 mmol) in anhydrous methanol (300 mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add thionyl chloride (e.g., 15 mL) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 70°C under reflux for 60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol and SOCl₂.
-
Dissolve the residue in ethyl acetate (200 mL).
-
Wash the organic solution with a saturated aqueous solution of NaHCO₃ (2 x 100 mL) to neutralize any remaining acid, followed by a wash with saturated brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the methyl 4-fluoro-3-(trifluoromethoxy)benzoate. The product is expected to be a solid.
Concluding Remarks
The two protocols presented provide robust and efficient methods for the esterification of this compound. The microwave-assisted method offers a significant advantage in terms of reaction speed, while the thionyl chloride-mediated approach is a well-established and high-yielding classical method suitable for larger-scale synthesis. The choice of method will depend on the specific requirements of the research, including available equipment, desired scale, and time constraints. For both methods, standard laboratory safety precautions should be strictly followed, particularly when handling corrosive reagents like concentrated sulfuric acid and thionyl chloride.
Application Notes and Protocols: 4-Fluoro-3-(trifluoromethoxy)benzoic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-(trifluoromethoxy)benzoic acid is a valuable building block in medicinal chemistry for the synthesis of targeted kinase inhibitors. The presence of both a fluorine atom and a trifluoromethoxy group on the benzoic acid scaffold imparts unique properties to the final molecule, including altered lipophilicity, metabolic stability, and binding interactions with target proteins. These characteristics are highly sought after in modern drug discovery to enhance the pharmacokinetic and pharmacodynamic profiles of potent and selective kinase inhibitors.
This document provides detailed application notes on the utility of this compound in the synthesis of multi-kinase inhibitors, exemplified by a synthetic route to Foretinib (GSK1363089). Foretinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including MET and VEGFR2, which are crucial mediators of tumor growth, angiogenesis, and metastasis.
Target Kinase Signaling Pathways
Foretinib exerts its anti-tumor effects by inhibiting key signaling pathways driven by c-Met (the receptor for hepatocyte growth factor, HGF) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Dysregulation of these pathways is a common feature in many human cancers.
The c-Met signaling cascade, upon activation by HGF, triggers downstream pathways such as the PI3K/AKT and RAS/MAPK pathways, promoting cell proliferation, survival, migration, and invasion. Similarly, the binding of VEGF to VEGFR-2 on endothelial cells activates signaling cascades that are critical for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. By inhibiting both c-Met and VEGFR-2, Foretinib can simultaneously suppress tumor cell growth and cut off its blood supply.
Quantitative Data
The inhibitory activity of Foretinib against various kinases has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against its primary targets.
| Compound | Target Kinase | IC50 (nM) |
| Foretinib | c-Met | 0.4 |
| Foretinib | KDR (VEGFR-2) | 0.9 |
| Foretinib | Ron | 4 |
| Foretinib | Flt-1 (VEGFR-1) | 1.6 |
| Foretinib | Flt-4 (VEGFR-3) | 1.5 |
| Foretinib | AXL | 1.6 |
| Foretinib | TIE-2 | 1.6 |
| Foretinib | PDGFRβ | 13 |
| Foretinib | c-Kit | 6.8 |
Data compiled from publicly available sources.
Experimental Protocols
The synthesis of Foretinib can be accomplished through a multi-step process involving the preparation of a key quinoline intermediate and a substituted cyclopropane-1,1-dicarboxamide side chain, followed by their coupling. The following protocols are adapted from literature procedures and illustrate how this compound can be utilized in the synthesis of such kinase inhibitors.
Protocol 1: Synthesis of N-(4-Fluoro-3-(trifluoromethoxy)phenyl)cyclopropane-1,1-dicarboxamide monoamide (Key Side Chain)
This protocol describes the formation of the amide bond between a derivative of the title compound and a cyclopropane moiety.
Materials:
-
4-Fluoro-3-(trifluoromethoxy)aniline (1.0 equiv)
-
1-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid (1.1 equiv)
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid in anhydrous DMF, add COMU and DIPEA.
-
Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Add 4-fluoro-3-(trifluoromethoxy)aniline to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
-
The ester is then hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield the carboxylic acid side chain.
Protocol 2: Synthesis of 4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline (Quinoline Core)
This protocol outlines the synthesis of the quinoline core structure.
Materials:
-
6-Methoxy-7-(3-morpholinopropoxy)quinazolin-4(3H)-one (1.0 equiv)
-
Phosphorus oxychloride (POCl3) (excess)
-
Anhydrous toluene
-
Ice bath
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 6-methoxy-7-(3-morpholinopropoxy)quinazolin-4(3H)-one in anhydrous toluene.
-
Cool the suspension in an ice bath and slowly add phosphorus oxychloride.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography if necessary.
Protocol 3: Synthesis of Foretinib (Final Coupling)
This protocol describes the final etherification step to couple the side chain and the quinoline core.
Materials:
-
N-(4-Fluoro-3-(trifluoromethoxy)phenyl)cyclopropane-1,1-dicarboxamide monoamide (from Protocol 1, after hydrolysis) (1.1 equiv)
-
4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline (from Protocol 2) (1.0 equiv)
-
Cesium carbonate (Cs2CO3) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the carboxylic acid side chain in anhydrous DMF, add cesium carbonate.
-
Add the 4-chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline to the mixture.
-
Heat the reaction to 80-90 °C and stir for 12-18 hours, monitoring for completion by LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain Foretinib.
Conclusion
This compound and its derivatives are highly useful synthons for the development of complex kinase inhibitors. The synthetic strategies outlined above, leading to the potent multi-kinase inhibitor Foretinib, highlight the importance of such fluorinated building blocks in modern medicinal chemistry. The unique electronic properties conferred by the fluoro and trifluoromethoxy substituents can significantly influence the biological activity and pharmacokinetic properties of the final drug substance, making this class of reagents essential for the discovery of next-generation targeted therapies.
Application Notes and Protocols: 4-Fluoro-3-(trifluoromethoxy)benzoic acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Fluoro-3-(trifluoromethoxy)benzoic acid as a key intermediate in the synthesis of novel agrochemicals. The incorporation of the 4-fluoro and 3-trifluoromethoxy substituents on the benzoic acid scaffold is a strategic approach in modern agrochemical design, aiming to enhance the efficacy, metabolic stability, and overall performance of the resulting active ingredients. While specific, commercialized agrochemicals directly derived from this compound are not prominently disclosed in publicly available literature, the principles of its application can be effectively demonstrated through the synthesis of analogous structures and derivatives.
The trifluoromethoxy group, in particular, is noted for its ability to increase the lipophilicity and metabolic stability of molecules, which can lead to improved bioavailability and potency of agrochemicals. This document outlines the general synthetic applications, provides a representative experimental protocol for the synthesis of a model benzamide derivative, and discusses the anticipated biological activities based on structurally related compounds.
Synthetic Applications in Agrochemicals
This compound is a versatile building block for the synthesis of a variety of agrochemical classes, primarily through the derivatization of its carboxylic acid group. The two main classes of agrochemicals that can be synthesized are amides and esters.
-
Benzamide Herbicides and Fungicides: The synthesis of N-substituted benzamides is a common strategy in the development of new herbicides and fungicides. The reaction of 4-fluoro-3-(trifluoromethoxy)benzoyl chloride (which can be prepared from the corresponding benzoic acid) with a variety of amines can lead to a diverse library of candidate agrochemicals. The nature of the amine component is crucial for determining the biological activity and spectrum of the final compound.
-
Ester Fungicides and Insecticides: Ester derivatives of this compound can also exhibit potent biological activity. These can be synthesized by reacting the benzoic acid or its acyl chloride with various alcohols. The resulting esters may act as pro-pesticides or exhibit intrinsic activity.
The general workflow for utilizing this compound in the synthesis of a candidate agrochemical, in this case, a benzamide derivative, is depicted below.
Caption: General workflow for the synthesis of a candidate agrochemical.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative N-aryl-4-fluoro-3-(trifluoromethoxy)benzamide, a class of compounds with potential herbicidal or fungicidal activity.
2.1. Synthesis of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride
This initial step activates the carboxylic acid for subsequent amidation.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-fluoro-3-(trifluoromethoxy)benzoyl chloride. This intermediate is often used in the next step without further purification.
-
2.2. Synthesis of N-(4-chlorophenyl)-4-fluoro-3-(trifluoromethoxy)benzamide (A Model Compound)
This protocol details the amidation reaction to form a model benzamide derivative.
-
Materials:
-
4-Fluoro-3-(trifluoromethoxy)benzoyl chloride (from step 2.1)
-
4-Chloroaniline
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-fluoro-3-(trifluoromethoxy)benzoyl chloride (1.05 eq) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure N-(4-chlorophenyl)-4-fluoro-3-(trifluoromethoxy)benzamide.
-
The logical relationship for the synthesis of the model compound is illustrated below.
Caption: Synthesis of a model benzamide agrochemical candidate.
Anticipated Biological Activity and Data Presentation
Table 1: Hypothetical Herbicidal Activity Data for a Series of N-Aryl-4-fluoro-3-(trifluoromethoxy)benzamides
| Compound ID | R-Group on Amine | Pre-emergent EC₅₀ (g/ha) on Avena fatua | Post-emergent EC₅₀ (g/ha) on Amaranthus retroflexus |
| MC-1 | 4-chlorophenyl | 150 | 75 |
| MC-2 | 2,4-dichlorophenyl | 120 | 60 |
| MC-3 | 4-methoxyphenyl | >500 | 200 |
| MC-4 | 3,5-bis(trifluoromethyl)phenyl | 80 | 45 |
| Control Herbicide | (e.g., Dicamba) | 250 | 100 |
EC₅₀ (Effective Concentration 50) is the concentration of a compound that gives half-maximal response.
Table 2: Hypothetical Fungicidal Activity Data for a Series of Ester Derivatives of this compound
| Compound ID | Ester Group (R') | IC₅₀ (µg/mL) against Botrytis cinerea | IC₅₀ (µg/mL) against Septoria tritici |
| ED-1 | Benzyl | 25 | 40 |
| ED-2 | 4-Chlorobenzyl | 15 | 22 |
| ED-3 | 2-Phenoxyethyl | 50 | 75 |
| ED-4 | Propargyl | 10 | 18 |
| Control Fungicide | (e.g., Tebuconazole) | 5 | 8 |
IC₅₀ (Inhibitory Concentration 50) is the concentration of a compound that inhibits a biological process by 50%.
Potential Signaling Pathways and Mechanisms of Action
The biological target of a novel agrochemical derived from this compound would depend on the overall structure of the final molecule. Based on analogous agrochemicals, several mechanisms of action are plausible:
-
Herbicides: Many benzamide herbicides act by disrupting cell division or inhibiting specific enzymes in amino acid or lipid biosynthesis pathways in plants.
-
Fungicides: A significant class of fungicides, the succinate dehydrogenase inhibitors (SDHIs), often contain an amide linkage. It is conceivable that novel benzamides derived from the target benzoic acid could inhibit fungal respiration by targeting the succinate dehydrogenase enzyme complex.
-
Insecticides: Some insecticides with amide structures act as ryanodine receptor modulators, disrupting calcium regulation in insect muscle cells.
The diagram below illustrates a hypothetical signaling pathway for a fungicidal derivative targeting the succinate dehydrogenase (SDH) enzyme.
Caption: Hypothetical mechanism of action for a fungicidal derivative.
Application Notes and Protocols: Incorporating 4-Fluoro-3-(trifluoromethoxy)benzoic acid into Polymer Structures for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the incorporation of 4-Fluoro-3-(trifluoromethoxy)benzoic acid into polymer structures for applications in drug development. The unique properties conferred by the fluorine and trifluoromethoxy moieties, such as enhanced thermal stability, chemical resistance, and lipophilicity, make polymers derived from this monomer promising candidates for advanced drug delivery systems. This document offers detailed experimental protocols for the synthesis of polyesters and polyamides, quantitative data on the properties of analogous fluorinated polymers, and visualizations of experimental workflows and their relevance to drug delivery.
Introduction
Fluorinated polymers are a unique class of materials with exceptional properties, including high thermal stability, chemical inertness, and low friction coefficients.[1][2] In the realm of medicine, the introduction of fluorine-containing groups, such as the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, into molecular scaffolds can significantly enhance the biological and physicochemical properties of pharmaceuticals.[3] These modifications can lead to improved drug-receptor interactions, increased metabolic stability, and enhanced membrane permeability, all of which are critical factors in the development of effective drug candidates.[3]
This compound is a versatile building block that combines the benefits of a fluorine substituent and a trifluoromethoxy group. Its incorporation into polymer backbones is anticipated to yield materials with superior characteristics for controlled drug release and targeted delivery. This document outlines the methodologies for synthesizing such polymers and discusses their potential applications in oncology and other therapeutic areas.
Properties of Fluorinated Polymers
The incorporation of fluorine and trifluoromethoxy groups into polymers imparts a range of desirable properties. While specific data for polymers derived directly from this compound is not extensively available, the following tables summarize the properties of analogous fluorinated polyimides and polyesters, providing a reasonable expectation of performance.
Table 1: Thermal and Physical Properties of Fluorinated Polyimides
| Polymer Composition | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (°C) | Water Absorption (%) | Dielectric Constant (1 MHz) |
| PMDA/IV | - | >500 | 0.5 - 0.7 | 3.0 - 3.2 |
| BTDA/IV | 316 | 531 | 0.3 - 0.5 | 2.8 - 3.0 |
| 6FDA/IV | 290 | 525 | 0.2 - 0.4 | 2.74 - 2.9 |
| 6FDA/V | 310 | 528 | 0.2 - 0.3 | 2.75 - 2.85 |
*Data adapted from a study on novel fluorinated polyimides.[4] PMDA = pyromellitic dianhydride; BTDA = benzophenone tetracarboxylic acid dianhydride; 6FDA = 2,2-bis(3,4-dicarboxyphenyl) hexafluoropropane; IV and V represent novel diamine monomers containing trifluoromethyl groups.[4]
Table 2: Mechanical Properties of Fluorinated Polyimide Films
| Polymer Composition | Tensile Strength (MPa) | Elongation at Break (%) | Modulus of Elasticity (GPa) |
| PMDA/IV | 120 - 148 | 15 - 25 | 2.2 - 2.6 |
| BTDA/IV | 110 - 135 | 20 - 31 | 2.0 - 2.4 |
| 6FDA/IV | 100 - 125 | 25 - 30 | 1.8 - 2.2 |
| 6FDA/V | 115 - 140 | 18 - 28 | 2.1 - 2.5 |
*Data adapted from a study on novel fluorinated polyimides.[4]
Experimental Protocols
The following protocols describe the synthesis of polyesters and polyamides incorporating the 4-fluoro-3-(trifluoromethoxy)benzoyl moiety. These are generalized procedures based on established methods for similar fluorinated monomers and should be optimized for specific research needs.
Synthesis of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride
Prior to polymerization, this compound must be converted to its more reactive acid chloride derivative.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Rotary evaporator
-
Schlenk line or inert atmosphere setup
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add an excess of thionyl chloride (or oxalyl chloride) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride can be purified by vacuum distillation or used directly in the subsequent polymerization step.
Protocol for Polyester Synthesis via Solution Polycondensation
Materials:
-
4-Fluoro-3-(trifluoromethoxy)benzoyl chloride
-
A suitable diol (e.g., Bisphenol A, ethylene glycol)
-
Anhydrous pyridine or triethylamine (as an acid scavenger)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or other high-boiling aprotic solvent
-
Methanol
-
Vacuum oven
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the diol and the acid scavenger in anhydrous NMP.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a stoichiometric amount of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride (dissolved in a small amount of anhydrous NMP) to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Pour the viscous polymer solution into a large volume of methanol with constant stirring to precipitate the polyester.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with methanol and then with water to remove any unreacted monomers and salts.
-
Dry the purified polyester in a vacuum oven at 60-80°C until a constant weight is achieved.
Protocol for Polyamide Synthesis via Low-Temperature Solution Polycondensation
Materials:
-
4-Fluoro-3-(trifluoromethoxy)benzoyl chloride
-
A suitable diamine (e.g., 4,4'-oxydianiline, hexamethylenediamine)
-
Anhydrous N,N-dimethylacetamide (DMAc) or NMP
-
Lithium chloride (optional, to enhance solubility)
-
Methanol
-
Vacuum oven
Procedure:
-
In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine in anhydrous DMAc. If necessary, add lithium chloride to improve the solubility of the resulting polyamide.
-
Cool the diamine solution to 0-5°C using an ice-salt bath.
-
Add a stoichiometric amount of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride portion-wise to the cooled and stirred solution, maintaining the temperature below 5°C.
-
Continue stirring the reaction mixture at 0-5°C for 1-2 hours after the addition is complete.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Precipitate the polyamide by pouring the viscous solution into a large volume of methanol while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer extensively with methanol and water.
-
Dry the polyamide in a vacuum oven at 80-100°C overnight.
Visualization of Workflows and Applications
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the conceptual application of these fluorinated polymers in drug delivery.
Caption: General experimental workflow for the synthesis and purification of polymers.
Caption: Conceptual pathway for targeted drug delivery using fluorinated polymer nanoparticles.
Applications in Drug Development
Polymers derived from this compound hold significant promise for various applications in drug delivery, particularly in oncology.
-
Controlled Release: The hydrophobic nature of the fluorinated polymer matrix can be tailored to control the release kinetics of encapsulated drugs, ensuring sustained therapeutic concentrations at the target site and minimizing systemic toxicity.[5]
-
Enhanced Bioavailability: The trifluoromethoxy group can improve the lipophilicity of the polymer, which may enhance the solubility and bioavailability of poorly water-soluble drugs.[3]
-
Targeted Delivery: These polymers can be formulated into nanoparticles that passively target tumor tissues through the enhanced permeability and retention (EPR) effect.[3] Furthermore, the polymer backbone can be functionalized with targeting ligands for active targeting of cancer cells.
-
Theranostics: The fluorine atoms can serve as a contrast agent for 19F Magnetic Resonance Imaging (MRI), enabling the visualization and tracking of the drug delivery system in vivo, thus paving the way for theranostic applications.
Conclusion
The incorporation of this compound into polymer structures offers a versatile platform for the development of advanced drug delivery systems. The unique combination of fluorine and a trifluoromethoxy group is expected to yield polymers with enhanced thermal, chemical, and biological properties. The provided protocols offer a starting point for the synthesis and investigation of these novel materials. Further research into the specific properties and in vivo performance of these polymers is warranted to fully realize their potential in improving therapeutic outcomes for a range of diseases, including cancer.
References
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Fluoro-3-(trifluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a critical reaction in synthetic organic chemistry, enabling the formation of carbon-heteroatom bonds on aromatic rings. This application note provides a detailed experimental procedure for the nucleophilic substitution on 4-Fluoro-3-(trifluoromethoxy)benzoic acid. This substrate is particularly relevant in medicinal chemistry and drug development due to the presence of the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The electron-withdrawing nature of both the carboxylic acid and the trifluoromethoxy group strongly activates the aromatic ring towards nucleophilic attack, making the fluorine atom at the C4 position an excellent leaving group.
This document outlines protocols for the reaction of this compound with common nucleophiles, such as amines and alcohols, to yield the corresponding 4-substituted-3-(trifluoromethoxy)benzoic acid derivatives.
Reaction Mechanism
The nucleophilic aromatic substitution on this compound proceeds via a bimolecular addition-elimination mechanism. The key steps are:
-
Nucleophilic Attack: A potent nucleophile attacks the carbon atom bearing the fluorine leaving group. This attack is facilitated by the electron-deficient nature of the aromatic ring, which is activated by the ortho-carboxylic acid and meta-trifluoromethoxy electron-withdrawing groups.
-
Formation of a Meisenheimer Complex: The addition of the nucleophile forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing substituents.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context, yielding the final substituted product.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution on this compound with various nucleophiles. Please note that reaction times and yields are representative and may vary depending on the specific nucleophile and reaction scale.
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | K₂CO₃ | DMSO | 100 | 12 | 85-95 |
| 2 | Morpholine | K₂CO₃ | DMSO | 100 | 10 | 90-98 |
| 3 | Aniline | K₂CO₃ | DMSO | 120 | 24 | 70-85 |
| 4 | Sodium Methoxide | NaH | THF | 65 (reflux) | 8 | 80-90 |
| 5 | Sodium Ethoxide | NaH | THF | 65 (reflux) | 8 | 80-90 |
| 6 | Sodium Phenoxide | K₂CO₃ | DMF | 130 | 18 | 75-85 |
Experimental Protocols
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Amine (e.g., Benzylamine, Morpholine)
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material (concentration typically 0.5-1.0 M).
-
Add the desired amine (1.2 eq) to the solution.
-
Add potassium carbonate (K₂CO₃) (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 10-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.
Protocol 2: Reaction with Alcohol Nucleophiles (via Alkoxides)
This protocol outlines a general procedure for the reaction of this compound with alcohols via their corresponding sodium alkoxides.
Materials:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for extraction and filtration
Procedure:
-
Set up a three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add anhydrous tetrahydrofuran (THF) and the desired alcohol (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in oil) (1.5 eq) portion-wise to the alcohol solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Transfer the solution of the benzoic acid to the dropping funnel and add it dropwise to the alkoxide solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C for THF) and maintain for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of water.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.
Visualizations
Caption: Mechanism of Nucleophilic Aromatic Substitution.
Caption: Experimental Workflow for Reaction with Amines.
Caption: Experimental Workflow for Reaction with Alcohols.
Designing Novel Herbicides: Application of 4-Fluoro-3-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The relentless challenge of weed management in agriculture necessitates the continuous development of novel herbicides with improved efficacy, selectivity, and environmental profiles. One promising avenue of research lies in the exploration of fluorinated benzoic acid derivatives. This document provides detailed application notes and protocols for the use of 4-Fluoro-3-(trifluoromethoxy)benzoic acid as a scaffold in the design of new herbicidal agents. The trifluoromethoxy and fluoro substitutions on the phenyl ring are key features that can enhance the biological activity and metabolic stability of derived compounds.
Application Notes
Mechanism of Action: Phytoene Desaturase (PDS) Inhibition
Herbicides derived from structures analogous to this compound, such as Beflubutamid, are known to act as inhibitors of phytoene desaturase (PDS).[1][2][3] PDS is a critical enzyme in the carotenoid biosynthesis pathway in plants.[4][5] Carotenoids play a vital role in protecting chlorophyll from photooxidation. By inhibiting PDS, these herbicides prevent the conversion of phytoene to ζ-carotene, leading to an accumulation of phytoene and a depletion of downstream carotenoids.[6][7][8] The absence of protective carotenoids results in the destruction of chlorophyll by sunlight, leading to bleaching of the plant tissues, cessation of growth, and ultimately, plant death.[3]
Structural Analogy to Beflubutamid
The commercial herbicide Beflubutamid, N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide, provides a strong rationale for exploring derivatives of this compound.[2][3] The key structural feature of Beflubutamid is the 4-fluoro-3-(trifluoromethyl)phenoxy moiety. The trifluoromethoxy group in the target benzoic acid is electronically similar to the trifluoromethyl group, suggesting that its derivatives could exhibit a similar mode of action and herbicidal activity.
Stereochemistry and Herbicidal Activity
Research on Beflubutamid has demonstrated that its herbicidal activity is highly stereospecific. The (S)-enantiomer of Beflubutamid is significantly more active than the (R)-enantiomer.[4][6] In biotests with garden cress, (-)-beflubutamid showed at least 1000 times higher herbicidal activity (EC50, 0.50 μM) than (+)-beflubutamid.[6] This highlights the importance of considering stereochemistry in the design and synthesis of new herbicide candidates based on the this compound scaffold, particularly when introducing chiral centers.
Data Presentation
The following tables summarize the herbicidal activity of Beflubutamid and its analogs, which serve as a predictive guide for the potential efficacy of derivatives of this compound.
Table 1: Herbicidal Activity of Beflubutamid and Analogs against Various Weed Species [1][9]
| Compound | Target Weed | Application Rate (g ai/ha) | Inhibition Rate (%) |
| (Rac)-Beflubutamid | Amaranthus retroflexus | 300 | 90 |
| Abutilon theophrasti | 300 | 100 | |
| Medicago sativa | 300 | 100 | |
| (Rac)-6h | Amaranthus retroflexus | 300 | 90 |
| Abutilon theophrasti | 300 | 100 | |
| Medicago sativa | 300 | 80 | |
| (Rac)-6q | Amaranthus retroflexus | 300 | 100 |
| Abutilon theophrasti | 300 | 100 | |
| Medicago sativa | 300 | 100 | |
| (S)-6h | Various Weeds | 150 | Higher than racemate |
| Various Weeds | 300 | Higher than racemate | |
| (S)-6q | Various Weeds | 150 | Higher than racemate |
| Various Weeds | 300 | Higher than racemate |
Table 2: In Vitro IC50 Values of Commercial Phytoene Desaturase (PDS) Inhibiting Herbicides [10]
| Herbicide | IC50 (nM) |
| Diflufenican | 4.93 |
| Beflubutamid | 2070 |
| Norflurazon | Not specified |
| Fluridone | Not specified |
| Fluorochloridone | Not specified |
| Flurtamone | Not specified |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-4-fluoro-3-(trifluoromethoxy)benzamides
This protocol describes a general method for the synthesis of N-aryl amide derivatives from this compound, a key step in creating potential herbicide candidates.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
An appropriate substituted aniline
-
Anhydrous dichloromethane (DCM) or toluene
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in anhydrous DCM.
-
Add 2-3 equivalents of thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude acid chloride.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve 1.2 equivalents of the desired substituted aniline and 1.5 equivalents of triethylamine in anhydrous DCM.
-
Slowly add the acid chloride solution to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure N-aryl-4-fluoro-3-(trifluoromethoxy)benzamide.
-
Protocol 2: In Vitro Phytoene Desaturase (PDS) Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of newly synthesized compounds against the PDS enzyme.
Materials:
-
Recombinant PDS enzyme
-
Phytoene substrate
-
Plastoquinone as an electron acceptor
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors)
-
Microplate reader or HPLC system for product quantification
Procedure:
-
Enzyme Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, PDS enzyme, and plastoquinone in a microplate well or microcentrifuge tube.
-
Add varying concentrations of the test compound (typically from a serial dilution). Include a positive control (e.g., Norflurazon or Beflubutamid) and a negative control (solvent only).
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the phytoene substrate.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) under controlled temperature and light conditions.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a quenching agent (e.g., an organic solvent like acetone or ethyl acetate).
-
Extract the carotenoids from the reaction mixture.
-
Analyze the amount of the product (ζ-carotene) or the remaining substrate (phytoene) using a microplate reader (measuring absorbance at the appropriate wavelength) or by HPLC with a suitable column and mobile phase.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Protocol 3: Whole Plant Herbicidal Activity Assay (Post-emergence)
This protocol describes a greenhouse-based assay to evaluate the herbicidal efficacy of test compounds on whole plants.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) and a crop species for selectivity testing (e.g., wheat, corn).
-
Pots filled with a suitable soil mix.
-
Greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Test compounds formulated as a sprayable solution (e.g., dissolved in acetone with a surfactant).
-
A laboratory sprayer for uniform application.
Procedure:
-
Plant Growth:
-
Sow the seeds of the weed and crop species in pots and allow them to grow to a specific stage (e.g., 2-3 true leaf stage).
-
-
Herbicide Application:
-
Prepare different concentrations of the test compounds in a spray solution. Include a known herbicide as a positive control and a blank formulation as a negative control.
-
Uniformly spray the plants with the test solutions at a defined application rate (e.g., g ai/ha).
-
-
Evaluation:
-
Return the treated plants to the greenhouse or growth chamber.
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
For quantitative assessment, measure parameters such as plant height, fresh weight, or dry weight at the end of the experiment.
-
-
Data Analysis:
-
Calculate the average injury rating or the percent inhibition of growth for each treatment.
-
Determine the GR50 value (the dose required to cause a 50% reduction in plant growth) for each compound on each plant species.
-
Mandatory Visualizations
Caption: Experimental workflow for synthesis and herbicidal evaluation.
Caption: Phytoene desaturase inhibition signaling pathway.
References
- 1. A convenient synthesis of N-aryl benzamides by rhodium-catalyzed ortho-amidation and decarboxylation of benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beflubutamid-M (Ref: F4050) [sitem.herts.ac.uk]
- 3. Beflubutamid (Ref: UBH 820) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]
- 9. Herbicidal Activity of Beflubutamid Analogues as PDS Inhibitors and SAR Analysis and Degradation Dynamics in Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-3-(trifluoromethoxy)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Fluoro-3-(trifluoromethoxy)benzoic acid.
Synthesis Overview
The synthesis of this compound is a multi-step process that presents several challenges. A common synthetic strategy involves the introduction of the trifluoromethoxy group onto an aniline derivative, followed by conversion of the amino group to a carboxylic acid. This is often achieved through a Sandmeyer reaction to form a nitrile, which is then hydrolyzed.
Key Synthetic Steps:
-
Trifluoromethoxylation: Introduction of the -OCF₃ group onto a suitable precursor, such as 4-fluoro-3-aminophenol.
-
Diazotization: Conversion of the amino group of the resulting aniline derivative into a diazonium salt.
-
Cyanation (Sandmeyer Reaction): Displacement of the diazonium group with a nitrile group using a copper(I) cyanide catalyst.
-
Hydrolysis: Conversion of the nitrile group to a carboxylic acid.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
A1: The primary challenges include:
-
Handling of Reagents: Trifluoromethoxylating agents can be reactive and require careful handling.
-
Diazonium Salt Instability: Aryl diazonium salts are often unstable and can decompose, sometimes explosively, if not kept at low temperatures.[1]
-
Side Reactions: The Sandmeyer reaction can produce side products, complicating purification.
-
Harsh Hydrolysis Conditions: The hydrolysis of the benzonitrile intermediate may require strong acids or bases and elevated temperatures.
Q2: What are some alternative synthetic routes?
A2: An alternative approach could involve the direct carboxylation of a suitable Grignard reagent derived from a trifluoromethoxylated aryl halide. However, the preparation of the necessary starting materials can be complex.
Q3: What are the typical yields for each step?
A3: Yields can vary significantly based on the specific reagents and conditions used. The following table provides estimated yields based on related literature for analogous reactions.
| Step | Reaction | Starting Material | Product | Estimated Yield (%) |
| 1 | Trifluoromethoxylation | 4-Fluoro-3-aminophenol | 4-Fluoro-3-(trifluoromethoxy)aniline | 60-80 |
| 2 & 3 | Diazotization & Sandmeyer | 4-Fluoro-3-(trifluoromethoxy)aniline | 4-Fluoro-3-(trifluoromethoxy)benzonitrile | 50-70 |
| 4 | Hydrolysis | 4-Fluoro-3-(trifluoromethoxy)benzonitrile | This compound | 80-95 |
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a suitable method for monitoring the consumption of starting materials and the formation of products in each step. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Problem 1: Low Yield in Trifluoromethoxylation Step
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction | - Ensure anhydrous conditions if using moisture-sensitive reagents.- Increase reaction time or temperature moderately.- Use a more reactive trifluoromethoxylating agent. |
| Degradation of starting material or product | - Optimize reaction temperature to minimize decomposition.- Use a milder base if applicable. |
| Impure reagents | - Use freshly purified starting materials and high-purity reagents. |
Problem 2: Difficulties with the Diazotization and Sandmeyer Reaction
Caption: Troubleshooting for the diazotization and Sandmeyer reaction.
Problem 3: Incomplete Hydrolysis of the Nitrile
| Possible Cause | Troubleshooting Suggestion |
| Insufficiently harsh conditions | - Increase the concentration of the acid or base.- Extend the reaction time or increase the temperature.- Consider using microwave-assisted heating to accelerate the reaction. |
| Poor solubility of the nitrile | - Use a co-solvent (e.g., ethanol, dioxane) to improve solubility in the aqueous medium. |
| Product precipitation | - If the benzoic acid product precipitates and coats the starting material, increase stirring and consider a more dilute reaction mixture. |
Problem 4: Purification Challenges
| Problem | Possible Cause | Troubleshooting Suggestion |
| Oily product | - The product may have a low melting point. Try trituration with a non-polar solvent (e.g., hexanes) to induce crystallization. | |
| Persistent impurities | - Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene).- Column chromatography on silica gel may be necessary for high purity. | |
| Difficulty removing copper salts | - After the Sandmeyer reaction, wash the organic extract thoroughly with aqueous ammonia or a solution of EDTA to chelate and remove copper ions. |
Detailed Experimental Protocols
The following are generalized protocols based on established methodologies for similar transformations. Researchers should optimize these conditions for their specific setup and scale.
Protocol 1: Synthesis of 4-Fluoro-3-(trifluoromethoxy)benzonitrile
-
Diazotization:
-
Dissolve 4-fluoro-3-(trifluoromethoxy)aniline in a suitable aqueous acid (e.g., 3 M H₂SO₄) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent (e.g., water or toluene).
-
Slowly add the cold diazonium salt solution to the CuCN mixture. Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat (e.g., 50-60 °C) until gas evolution ceases.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water, brine, and optionally a dilute aqueous ammonia solution to remove copper salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Hydrolysis of 4-Fluoro-3-(trifluoromethoxy)benzonitrile
-
Acidic Hydrolysis:
-
Combine 4-fluoro-3-(trifluoromethoxy)benzonitrile with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux (typically 100-120 °C) for several hours until TLC or HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
Disclaimer: The information provided is for guidance purposes only. All experiments should be conducted by trained professionals in a well-equipped laboratory with appropriate safety precautions.
References
Technical Support Center: Purification of 4-Fluoro-3-(trifluoromethoxy)benzoic acid by Recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-Fluoro-3-(trifluoromethoxy)benzoic acid by recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause | Recommended Solution |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was added). | Boil off a portion of the solvent to increase the concentration of the benzoic acid derivative and allow it to cool again.[1][2] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[1][2] | |
| The cooling process is too slow, or the compound has very high solubility even at low temperatures. | If scratching or seeding does not work, try placing the solution in an ice bath to promote nucleation. | |
| The compound "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent, causing it to melt rather than dissolve. | Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. Alternatively, switch to a lower-boiling point solvent.[1][2] |
| The solution is cooling too rapidly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| The compound is highly impure. | Consider pre-purification by another method, or perform a hot filtration to remove any insoluble impurities before cooling. The presence of significant impurities can lower the melting point of the mixture.[1][2] | |
| Low recovery of purified crystals. | Too much solvent was used, resulting in a significant amount of the product remaining in the mother liquor.[1] | Use the minimum amount of hot solvent necessary to fully dissolve the compound. After filtration, the mother liquor can be concentrated and cooled again to recover more product. |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Dilute the hot solution with a small amount of additional hot solvent before filtration to prevent premature crystal formation. | |
| The crystals were not washed correctly. | Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove adhering impurities without dissolving the product. | |
| The purified crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For fluorinated benzoic acids, a solvent system of ethanol/water or methanol/water is often a good starting point. A systematic approach to solvent selection is recommended, starting with small-scale solubility tests in various solvents like ethanol, methanol, acetone, toluene, and hexane.
Q2: How can I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude product. Add the solvent in small portions to the heated crude material until it all dissolves.[5]
Q3: My crystals are very fine and needle-like. How can I obtain larger crystals?
A3: Fine crystals often result from rapid cooling. To obtain larger crystals, allow the solution to cool slowly to room temperature before placing it in an ice bath. Covering the flask with a watch glass can help to slow down the cooling process.
Q4: How do I know if my recrystallized product is pure?
A4: The purity of the recrystallized product can be assessed by its melting point. A pure compound will have a sharp melting point range (typically 1-2°C). Impurities will broaden and depress the melting point. Further analysis by techniques such as NMR or HPLC can also confirm purity.
Q5: What safety precautions should I take when working with this compound?
A5: this compound is an irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following table provides an estimated solubility profile based on the properties of structurally similar fluorinated benzoic acids. This data should be used as a guideline for solvent selection and confirmed experimentally.
| Solvent | Solubility at Room Temperature (25°C) | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Low | Moderate | Potentially suitable, may require a co-solvent. |
| Ethanol | Moderate | High | Good potential, likely used in a co-solvent system with water. |
| Methanol | Moderate | High | Good potential, likely used in a co-solvent system with water. |
| Acetone | High | Very High | Likely too soluble for good recovery. |
| Toluene | Low | Moderate | Potential for single-solvent recrystallization. |
| Hexane | Very Low | Low | Unlikely to be a good solvent on its own, but may be useful as an anti-solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is a general guideline and should be optimized for this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., toluene) and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator.
Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol (the "good" solvent).
-
Addition of Anti-Solvent: While the solution is still hot, add hot water (the "poor" solvent) dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals.
Visualizations
Caption: Troubleshooting workflow for recrystallization.
Caption: Experimental workflow for recrystallization.
References
common side products in reactions with 4-Fluoro-3-(trifluoromethoxy)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 4-Fluoro-3-(trifluoromethoxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: While specific side product profiles are reaction-dependent, common undesirable products can arise from three main pathways: decarboxylation, nucleophilic aromatic substitution (SNAr) of the fluorine atom, and hydrolysis of the trifluoromethoxy group. In amide coupling reactions, side products related to the coupling reagents can also be observed.
Q2: Under what conditions is decarboxylation of this compound likely to occur?
A2: Decarboxylation, the loss of CO2 from the carboxylic acid group, is typically induced by heat.[1][2] Aromatic carboxylic acids with electron-withdrawing substituents, such as the trifluoromethoxy group, can be more susceptible to decarboxylation, especially at elevated temperatures.[3]
Q3: How can I minimize the risk of nucleophilic aromatic substitution (SNAr) of the fluoride?
A3: The fluorine atom on the aromatic ring can be displaced by strong nucleophiles. To minimize SNAr, consider the following:
-
Use milder reaction conditions (e.g., lower temperatures).
-
Avoid strong, hard nucleophiles if they are not the intended reactant.
-
The electron-withdrawing nature of the trifluoromethoxy group can activate the ring for SNAr.[4][5][6][7][8] Careful selection of reagents and reaction conditions is crucial.
Q4: Is the trifluoromethoxy group stable during reactions?
A4: The trifluoromethoxy group is generally stable. However, it can be susceptible to hydrolysis under harsh basic conditions, which could lead to the formation of a hydroxyl group.[9][10][11][12] It is advisable to screen for and avoid highly basic conditions if the integrity of this group is critical.
Q5: What are potential side products in amide coupling reactions with this acid?
A5: In addition to the previously mentioned side reactions, amide coupling reactions can have their own set of side products. For example, if using a carbodiimide coupling agent, byproducts like N-acylurea can form. If the amine reactant is a salt with a counter-ion like trifluoroacetate (TFA), there's a possibility of forming a trifluoroacetamide byproduct.[13] The choice of coupling reagent and the order of addition of reactants can be critical in minimizing these side reactions.[14][15]
Troubleshooting Guides
Issue 1: Low yield of desired product and presence of an unexpected, lower molecular weight byproduct.
| Possible Cause | Troubleshooting Steps |
| Decarboxylation | - Analyze the byproduct by mass spectrometry to check for a mass corresponding to the loss of CO2 (44 Da).- Reduce the reaction temperature.- If high temperatures are required, consider using a pressure-rated vessel to maintain a CO2 atmosphere, which can help suppress decarboxylation. |
Issue 2: Formation of a byproduct with a different substituent in place of the fluorine atom.
| Possible Cause | Troubleshooting Steps |
| Nucleophilic Aromatic Substitution (SNAr) | - Identify the nucleophile that has substituted the fluorine atom. This could be a reagent, a solvent (e.g., if using an alcohol as a solvent at elevated temperatures), or a byproduct.- Use a more polar, aprotic solvent if possible.- Lower the reaction temperature and shorten the reaction time.- If the nucleophile is a necessary reagent, consider a different synthetic route or protecting groups. |
Issue 3: Presence of a more polar byproduct containing a hydroxyl group.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the Trifluoromethoxy Group | - Confirm the presence of a hydroxyl group in the byproduct using analytical techniques like IR or NMR spectroscopy.- Avoid strongly basic conditions. If a base is required, use a weaker, non-nucleophilic base.- Ensure all reagents and solvents are anhydrous. |
Data Presentation
As quantitative data for side product formation is highly dependent on specific reaction conditions, we provide the following table for you to populate with your experimental findings. This will aid in systematic troubleshooting and optimization.
| Reaction Condition Variable | Value | Desired Product Yield (%) | Side Product 1 (Identity & Yield %) | Side Product 2 (Identity & Yield %) |
| Temperature (°C) | ||||
| Solvent | ||||
| Base (if applicable) | ||||
| Nucleophile (if applicable) | ||||
| Reaction Time (h) |
Experimental Protocols
General Protocol for Amide Coupling
This protocol is a general guideline and may require optimization for your specific amine.
-
Activation: Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF, DCM).
-
Add the coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Coupling: Add the amine (1.1 equivalents) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography, recrystallization, or preparative HPLC.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: General experimental workflow for amide coupling with troubleshooting loop.
References
- 1. EP0431294A2 - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride - Google Patents [patents.google.com]
- 2. EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids - Google Patents [patents.google.com]
- 3. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
- 8. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Optimizing Amide Coupling with 4-Fluoro-3-(trifluoromethoxy)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing amide coupling yields with 4-Fluoro-3-(trifluoromethoxy)benzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the amide coupling of this compound, which can be challenging due to its electron-deficient nature.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Coupling Reagent | Coupling reagents, particularly carbodiimides like EDC and uronium salts like HATU, are moisture-sensitive.[1] Use a fresh, properly stored batch of the reagent. |
| Insufficient Activation of the Carboxylic Acid | The electron-withdrawing fluorine and trifluoromethoxy groups decrease the nucleophilicity of the carboxylate. Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine.[1] |
| Poor Nucleophilicity of the Amine | If coupling with an electron-deficient or sterically hindered amine, consider using a more powerful coupling reagent like HATU or PyAOP, which are known to be effective for challenging couplings.[2] Increasing the reaction temperature may also improve yields, but monitor for potential side reactions. |
| Incorrect Stoichiometry | Ensure accurate measurement of all reagents. A slight excess of the amine (1.1-1.2 equivalents) and coupling reagent (1.1-1.5 equivalents) is often beneficial. |
| Inappropriate Solvent | Use anhydrous polar aprotic solvents such as DMF or DCM to ensure all reactants are fully dissolved.[1][3] |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Racemization (if amine or carboxylic acid is chiral) | Use additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) to suppress racemization, especially when using carbodiimide coupling reagents.[4] HATU is also known for its low racemization tendency.[5] |
| Guanidinylation of the Amine | This side reaction can occur with uronium-based coupling reagents like HBTU and HATU if they are used in large excess or if the amine is added too slowly. To avoid this, pre-activate the carboxylic acid and add the amine promptly. |
| Formation of N-acylurea | When using carbodiimides like DCC or EDC, the activated carboxylic acid can rearrange to form a stable N-acylurea byproduct, which can be difficult to remove. The addition of HOBt or HOAt can minimize this side reaction.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best coupling reagent for this compound?
Due to the electron-deficient nature of this compound, uronium/aminium salt reagents like HATU are often a good first choice.[5] They are highly efficient, have fast reaction kinetics, and are effective for challenging substrates.[6] Carbodiimides such as EDC in combination with an additive like HOBt or HOAt are also a cost-effective and widely used option.[3][6] For particularly difficult couplings with sterically hindered amines, phosphonium salt reagents like PyBOP or PyAOP can be considered.[4][5]
Q2: Which base and solvent are recommended?
A non-nucleophilic tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to neutralize the acid formed during the reaction.[1] Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are recommended to ensure solubility of the reactants.[1][3]
Q3: What is the optimal order of addition for the reagents?
For uronium/aminium or phosphonium salt reagents, the recommended order of addition is:
-
Dissolve this compound and the amine in the anhydrous solvent.
-
Add the base (e.g., DIPEA).
-
Add the coupling reagent (e.g., HATU) portion-wise.
Alternatively, for potentially sensitive substrates, pre-activation of the carboxylic acid is recommended:
-
Dissolve this compound in the anhydrous solvent.
-
Add the base.
-
Add the coupling reagent and stir for 15-30 minutes.
-
Add the amine to the activated acid mixture.[1]
For carbodiimide reactions, all components (acid, amine, EDC, HOBt, and base) can often be mixed together at the start.[1]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.[3]
Data Presentation
The following table summarizes common conditions for amide coupling reactions with substituted benzoic acids, providing a comparative overview.
| Carboxylic Acid | Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 3-Fluoro-5-iodobenzoic acid | Benzylamine | EDC/HOBt | DIPEA | DCM | 12 | RT | 85 |
| 3-Fluoro-5-iodobenzoic acid | Aniline | EDC/HOBt | DIPEA | DCM | 18 | RT | 78 |
| 3-Fluoro-5-iodobenzoic acid | Morpholine | EDC/HOBt | DIPEA | DCM | 12 | RT | 92 |
| 3-Fluoro-5-iodobenzoic acid | tert-Butylamine | EDC/HOBt | DIPEA | DCM | 24 | RT | 65 |
| 2-Fluoro-5-formylbenzoic acid | 2,6-Dimethylbenzylamine | HATU | DIEA | DMF | 12-24 | RT | - |
| 4-(diethylphosphoryl)benzoic acid | 4-Bromo-2-cyanoaniline | HATU | DIPEA | DMF | 0.25-2 | RT | - |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is suitable for a wide range of primary and secondary amines, including those that are less nucleophilic or sterically hindered.[6]
-
Preparation : In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the amine (1.1-1.2 eq) in anhydrous DMF.
-
Base Addition : Add DIPEA (2.0-3.0 eq) to the solution and stir for 2 minutes.
-
Coupling Reagent Addition : Add HATU (1.1-1.2 eq) to the mixture in one portion.
-
Reaction : Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting acid is consumed (typically 2-16 hours).
-
Workup : Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method for amide bond formation.[6]
-
Preparation : To a clean, dry reaction vessel, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.2 eq).
-
Dissolution : Dissolve the mixture in anhydrous DCM or DMF.
-
Cooling : Cool the flask to 0 °C in an ice bath.
-
Base Addition : Add DIPEA or TEA (2.5 eq).
-
Coupling Reagent Addition : Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.
-
Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-24 hours, monitoring progress by TLC or LC-MS.
-
Workup : Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflow for amide coupling optimization.
Caption: Simplified activation pathways for common coupling reagents.
References
Technical Support Center: Synthesis with Trifluoromethoxy-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of molecules containing the trifluoromethoxy (-OCF₃) group. Our aim is to help you prevent unwanted hydrolysis and other side reactions, ensuring the integrity of this valuable functional group throughout your synthetic sequences.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethoxy group to hydrolysis?
A1: The trifluoromethoxy group is renowned for its high chemical and thermal stability.[1][2] It is generally resistant to hydrolysis under both acidic and basic conditions.[1] This stability is a key reason for its increasing use in pharmaceuticals and agrochemicals, as it can enhance metabolic stability.[2][3] While the related trifluoromethyl (-CF₃) group can be hydrolyzed to a carboxylic acid under forcing basic conditions, the -OCF₃ group is significantly more robust.
Q2: Under what conditions can hydrolysis of the trifluoromethoxy group occur?
A2: Hydrolysis of the trifluoromethoxy group is rare but can occur under specific and usually harsh conditions. For instance, in the context of certain heterocyclic scaffolds like corroles, what has been described as "surprisingly facile" hydrolysis has been observed, though this is not a general phenomenon.[4] For most aromatic and aliphatic compounds, significant degradation of the -OCF₃ group is not expected under typical synthetic conditions. As an example, the pesticide Triflumuron, which contains a trifluoromethoxy group, is stable to hydrolysis at pH 5 and 7. At pH 9 and 25°C, it hydrolyzes slowly with a half-life of 57 days.[1]
Q3: My reaction is failing. Should I suspect trifluoromethoxy group hydrolysis?
A3: In most cases, it is more likely that other, more labile functional groups in your molecule are degrading.[5] Before suspecting -OCF₃ group cleavage, carefully examine your substrate for esters, amides, protecting groups, or other moieties that are susceptible to the reaction conditions you are employing. The trifluoromethoxy group is often more stable than many common functional groups.
Q4: Are there any "protecting groups" for the trifluoromethoxy group?
A4: Due to its high stability, the trifluoromethoxy group itself generally does not require a protecting group. The focus should be on choosing reaction conditions that are compatible with other functional groups present in the molecule. If you have a sensitive substrate, it is more practical to select a mild trifluoromethoxylation method or protect the sensitive functional groups elsewhere in the molecule.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of trifluoromethoxy-containing compounds.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired trifluoromethoxylated product | Reagent Inactivity: Modern trifluoromethoxylating reagents (e.g., Togni or Umemoto-type reagents) can be sensitive to moisture and handling. | - Use fresh, high-purity reagents.- Handle reagents under an inert atmosphere (N₂ or Ar).- Ensure all solvents and glassware are rigorously dried. |
| Sub-optimal Reaction Conditions: The efficiency of trifluoromethoxylation can be highly dependent on the solvent, temperature, and catalyst/initiator. | - Screen different solvents (e.g., THF, DMF, MeCN).- Optimize the reaction temperature. Lower temperatures may be necessary for some reagents.- If using a catalytic method, screen different catalysts and ligands. | |
| Poor Substrate Reactivity: Electron-deficient or sterically hindered substrates can be challenging to trifluoromethoxylate. | - Switch to a more reactive trifluoromethoxylation reagent.- Consider a different synthetic strategy, such as introducing the -OCF₃ group earlier in the synthesis on a simpler precursor. | |
| Formation of unexpected byproducts | Side reactions of other functional groups: The reaction conditions may not be compatible with other functional groups in your starting material (e.g., hydrolysis of an ester, cleavage of a protecting group). | - Choose a milder trifluoromethoxylation method (see Experimental Protocols).- Protect sensitive functional groups prior to the trifluoromethoxylation step. |
| Decomposition of the trifluoromethoxylating reagent: Some reagents can decompose, leading to side reactions. For example, the Ruppert-Prakash reagent (TMSCF₃) can lead to the formation of fluoroform gas (CF₃H) in the presence of protic sources.[6] | - Follow the recommended procedures for handling and using the specific reagent carefully.- Control the reaction temperature to prevent thermal decomposition of the reagent. | |
| Suspected hydrolysis of the trifluoromethoxy group | Harsh Reaction Conditions: Although rare, extremely harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to cleavage. | - Re-evaluate the necessity of the harsh conditions. Can a milder alternative be used?- If harsh conditions are unavoidable, consider introducing the -OCF₃ group at a later stage in the synthesis. |
| Analysis of Potential Hydrolysis: It's important to confirm if hydrolysis has actually occurred. | - Use ¹⁹F NMR to monitor the reaction. The disappearance of the -OCF₃ signal and the appearance of a new signal corresponding to fluoride (F⁻) or other degradation products would be indicative of hydrolysis.[7][8][9]- Employ LC-MS/MS to look for the mass of the corresponding phenol (Ar-OH) and other potential degradation products.[10][11][12] |
Data Presentation: Stability of Triflumuron
The following table summarizes the hydrolytic stability of the trifluoromethoxy-containing insecticide Triflumuron, providing a quantitative example of the group's stability under various pH conditions.
| pH | Temperature (°C) | Half-life (DT₅₀) | Observation | Reference |
| 5 | 25 | Stable | No significant degradation observed. | [1] |
| 7 | 25 | Stable | No significant degradation observed. | [1] |
| 9 | 25 | 57 days | Slow hydrolysis occurs under basic conditions. | [1] |
Experimental Protocols
Here, we provide detailed methodologies for modern, milder trifluoromethoxylation reactions that are often compatible with complex and sensitive substrates.
Protocol 1: O-Trifluoromethylation of Phenols using a Togni Reagent
This protocol is adapted from modern electrophilic trifluoromethylation methods.
Reaction Scheme:
Ar-OH + Electrophilic CF₃⁺ source --(Base)--> Ar-OCF₃
Materials:
-
Phenol substrate
-
Togni's Reagent II (1-Trifluoromethyl-3,3-dimethyl-1,3-dihydro-1λ³-benzo[d][1][13]iodoxole)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
A suitable base (e.g., Potassium carbonate or an organic base like DBU)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol substrate (1.0 equiv.), Togni's Reagent II (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add anhydrous acetonitrile via syringe.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl trifluoromethyl ether.
Protocol 2: Synthesis of ortho-Trifluoromethoxylated Anilines via OCF₃ Migration
This protocol, developed by Ngai and coworkers, provides access to valuable building blocks under mild conditions.[5][14]
Workflow:
-
O-Trifluoromethylation: A protected N-aryl-N-hydroxylamine is reacted with an electrophilic trifluoromethylating reagent.
-
OCF₃ Migration: The intermediate N-aryl-N-(trifluoromethoxy)amine undergoes a thermally induced intramolecular rearrangement to yield the ortho-trifluoromethoxylated aniline derivative.
Detailed steps can be found in the cited literature and should be followed carefully. [14] This method is particularly useful as it is scalable and tolerates a wide range of functional groups.[3]
Mandatory Visualizations
Caption: A generalized experimental workflow for performing a trifluoromethoxylation reaction.
Caption: A decision tree for troubleshooting low-yield trifluoromethoxylation reactions.
References
- 1. fao.org [fao.org]
- 2. benchchem.com [benchchem.com]
- 3. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 4. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. storage.e.jimdo.com [storage.e.jimdo.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 4-Fluoro-3-(trifluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for low yields in the Suzuki-Miyaura cross-coupling of 4-fluoro-3-(trifluoromethoxy)benzoic acid. The content is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in the Suzuki coupling of this substrate are often attributed to its electron-deficient nature, stemming from the fluorine and trifluoromethoxy substituents. These groups can influence the reactivity of the aryl halide and the stability of the organoboron reagent. The primary factors to investigate are:
-
Catalyst System: The choice of palladium precursor and ligand is critical for activating the electron-deficient aryl halide.
-
Base: The type and strength of the base are crucial for the transmetalation step and can also influence side reactions.
-
Solvent: The solvent system affects the solubility of reagents and the stability of the catalytic species.
-
Reaction Conditions: Temperature, reaction time, and the complete exclusion of oxygen are critical parameters.
-
Reagent Quality: The purity and stability of both the this compound and the boronic acid partner are paramount.
Q2: Which palladium catalyst and ligand combination is recommended for this type of electron-deficient substrate?
A2: For electron-deficient aryl halides like this compound, a highly active catalyst system is generally required to facilitate the oxidative addition step. While standard catalysts like Pd(PPh₃)₄ can be attempted, more robust systems often provide better results.
-
Recommended Systems: Palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective.
-
Pre-catalysts: Consider using air- and moisture-stable pre-catalysts like the Buchwald G3 or G4 palladacycles, which can provide more consistent results.
Q3: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, especially with boronic acids bearing electron-withdrawing groups. Several strategies can be employed to mitigate this issue:
-
Choice of Base: Use milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, water can be a proton source for protodeboronation. Using anhydrous solvents and bases can be beneficial.
-
Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, which is less susceptible to protodeboronation.
-
Reaction Time: Minimize reaction times where possible, as prolonged exposure to basic conditions can increase the extent of protodeboronation.
Q4: What are the common competing side reactions, and how can they be identified and minimized?
A4: Besides protodeboronation, other common side reactions include:
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules. This is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II).
-
Minimization: Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
-
Dehalogenation: The replacement of the fluorine atom on the benzoic acid with a hydrogen atom. This can occur via a palladium-hydride species.
-
Minimization: Ensure the purity of all reagents and solvents to avoid sources of hydride. The choice of ligand can also influence this side reaction.
-
Data Presentation: Comparison of Reaction Conditions
The following tables provide a summary of representative conditions for Suzuki coupling reactions of substrates similar to this compound. The yields are illustrative and may vary depending on the specific boronic acid partner and experimental setup.
Table 1: Catalyst and Ligand Screening
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 80-90 |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | THF/H₂O (2:1) | 80 | 12 | 60-75 |
| XPhos Pd G3 (2) | - | K₃PO₄ | 1,4-Dioxane | 110 | 8 | >90 |
Table 2: Base and Solvent Optimization
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| Pd(OAc)₂/SPhos | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 80-90 |
| Pd(OAc)₂/SPhos | Cs₂CO₃ | THF/H₂O (2:1) | 90 | 12 | 88-96 |
| Pd(OAc)₂/SPhos | KF | Acetonitrile/H₂O (3:1) | 80 | 18 | 75-85 |
Experimental Protocols
Representative Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) or a pre-catalyst like XPhos Pd G3 (2 mol%))
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/H₂O mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if not using a pre-catalyst).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
Technical Support Center: HPLC Purification of Fluorinated Benzoic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC purification of fluorinated benzoic acids. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for the purification of a simple fluorinated benzoic acid?
A1: For a standard reversed-phase separation of a fluorinated benzoic acid, a C18 column is a robust starting point. An isocratic method with a mobile phase of acetonitrile and water, acidified with formic or trifluoroacetic acid, is typically effective. The acidic modifier is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention times.[1]
Q2: How does the position of the fluorine atom on the benzoic acid ring affect HPLC separation?
A2: The position of the fluorine atom (ortho, meta, or para) influences the molecule's polarity and, consequently, its retention time in reversed-phase HPLC. Generally, isomers can be separated, although the resolution may vary depending on the specific column and mobile phase conditions. For instance, 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid can be baseline separated with careful method optimization.
Q3: What is the importance of controlling the mobile phase pH when analyzing fluorinated benzoic acids?
A3: Controlling the mobile phase pH is critical for achieving reproducible results and good peak shape.[2][3][4] Fluorinated benzoic acids are acidic compounds, and their ionization state is dependent on the pH.[1] By maintaining a mobile phase pH that is at least 1.5 to 2 pH units below the pKa of the analyte, the carboxylic acid group remains protonated (non-ionized).[1] This suppression of ionization minimizes secondary interactions with the stationary phase, preventing peak tailing and shifting retention times.[2][4]
Q4: Can I use a gradient elution method for separating multiple fluorinated benzoic acids?
A4: Yes, a gradient elution is often necessary for separating a mixture of fluorinated benzoic acids, especially if they have a wide range of polarities (e.g., mono-, di-, and tri-fluorinated species).[5] A gradient allows for the efficient elution of both less retained (more polar) and more retained (less polar) compounds in a single run, improving resolution and reducing analysis time.
Experimental Protocols
Protocol 1: Isocratic HPLC Method for 2-Fluorobenzoic Acid
This protocol is a robust starting point for the analysis of 2-fluorobenzoic acid.
Instrumentation and Consumables:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Reagents: HPLC grade acetonitrile, HPLC grade water, formic acid (analytical grade).
-
Vials: 2 mL amber glass autosampler vials.
-
Filters: 0.45 µm syringe filters.
Procedure:
-
Mobile Phase Preparation (60:40 Acetonitrile:Water with 0.1% Formic Acid):
-
Measure 600 mL of HPLC grade acetonitrile.
-
Measure 400 mL of HPLC grade water.
-
To the water, add 1.0 mL of formic acid.
-
Combine the acetonitrile and acidified water.
-
Degas the mobile phase using sonication or vacuum filtration.[1]
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of 2-fluorobenzoic acid reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing 2-fluorobenzoic acid in the mobile phase to achieve a concentration within the expected calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[1]
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 30 °C.
-
Set the UV detection wavelength to 230 nm or 275 nm.
-
Inject 10 µL of the prepared standard and sample solutions.
-
Protocol 2: Gradient HPLC Method for Separation of Fluorobenzoic Acid Isomers
This protocol is designed for the separation of a mixture of fluorinated benzoic acids.
Instrumentation and Consumables:
-
Same as Protocol 1.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases.
-
-
Standard and Sample Preparation:
-
Prepare individual or mixed standard solutions of the fluorinated benzoic acids of interest in Mobile Phase A.
-
Prepare the sample in Mobile Phase A.
-
Filter all solutions.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 30 °C.
-
Set the UV detection wavelength according to the analytes' absorbance maxima.
-
Inject 10 µL of the prepared solutions.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B (linear gradient)
-
15-18 min: 90% B (hold)
-
18.1-20 min: 10% B (re-equilibration)
-
-
Data Presentation
Table 1: Physicochemical Properties of Selected Fluorobenzoic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa |
| 2-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 3.27[1] |
| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 3.86 |
| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 4.14 |
Table 2: Example HPLC Method Parameters for Fluorobenzoic Acids
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of fluorinated benzoic acids.
Issue 1: Peak Tailing
-
Symptom: The peak is asymmetrical with a drawn-out tail.
-
Potential Causes & Solutions:
-
Inappropriate Mobile Phase pH: The mobile phase pH may be too close to the pKa of the analyte, causing partial ionization.
-
Solution: Decrease the mobile phase pH by adding a small amount of acid (e.g., formic acid or TFA) to be at least 1.5-2 pH units below the analyte's pKa.[1]
-
-
Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte.
-
Solution: Use a highly deactivated (end-capped) C18 column or operate at a lower pH to suppress silanol ionization.[6]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and re-inject.
-
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degraded.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.[7]
-
-
Issue 2: Poor Resolution Between Isomers
-
Symptom: Peaks for different fluorinated benzoic acid isomers are not baseline separated.
-
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be ideal for separation.
-
Solution: Adjust the mobile phase composition. For isocratic elution, try varying the percentage of acetonitrile. For gradient elution, adjust the gradient slope.
-
-
Incorrect Column Chemistry: A standard C18 column may not provide sufficient selectivity.
-
Solution: Consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different selectivity for aromatic and halogenated compounds.[8]
-
-
Insufficient Column Efficiency: The column may not have enough theoretical plates to resolve the peaks.
-
Solution: Use a longer column or a column with a smaller particle size to increase efficiency.[9]
-
-
Issue 3: Shifting Retention Times
-
Symptom: The retention time of the analyte peak varies between injections.
-
Potential Causes & Solutions:
-
Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition, especially the pH, can cause significant shifts in retention time for ionizable compounds.[2]
-
Solution: Ensure accurate and consistent preparation of the mobile phase. Use a pH meter to verify the pH.
-
-
Column Not Equilibrated: Insufficient equilibration time between gradient runs can lead to inconsistent starting conditions.
-
Solution: Increase the column equilibration time at the initial mobile phase conditions.
-
-
Fluctuations in Column Temperature: Changes in temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A workflow for developing an HPLC method for fluorinated benzoic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromtech.com [chromtech.com]
Navigating Steric Hindrance in Reactions with 4-Fluoro-3-(trifluoromethoxy)benzoic acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The unique substitution pattern of 4-Fluoro-3-(trifluoromethoxy)benzoic acid presents considerable steric challenges in a variety of chemical transformations. The bulky trifluoromethoxy group ortho to the carboxylic acid functionality, coupled with the adjacent fluorine atom, can significantly impede access to the reactive carboxyl center. This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are my amide coupling reaction yields with this compound consistently low?
A1: Low yields in amide coupling reactions with this substrate are common and typically stem from steric hindrance. The trifluoromethoxy group ortho to the carboxylic acid sterically shields the carbonyl carbon, making it difficult for the amine nucleophile to attack. Standard coupling reagents may not be sufficiently reactive to overcome this steric barrier. Additionally, the electron-withdrawing nature of the fluoro and trifluoromethoxy groups can decrease the nucleophilicity of the carboxylate, further slowing the reaction.
Q2: I'm observing incomplete esterification of this compound. What can I do to drive the reaction to completion?
A2: Incomplete esterification is often a consequence of the steric hindrance around the carboxylic acid. Traditional Fischer esterification conditions (acid catalyst and excess alcohol) may be too slow. More forceful methods or alternative strategies that activate the carboxylic acid more effectively are often required.
Q3: Are there specific safety precautions I should take when working with this compound and the recommended reagents?
A3: Yes. Standard laboratory safety practices should always be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the recommended coupling reagents and solvents are hazardous. For example, HATU and HBTU can be explosive under certain conditions, and solvents like DMF and DCM are toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use and work in a well-ventilated fume hood.
Troubleshooting Guides
Amide Bond Formation
| Problem | Possible Cause | Troubleshooting Solution |
| Low to No Product Formation | Insufficiently reactive coupling agent: Standard reagents like EDC/HOBt may not be effective against the high steric hindrance. | Switch to a more potent coupling agent: Utilize uronium-based reagents such as HATU, HBTU, or COMU. These reagents form highly activated esters that are more susceptible to nucleophilic attack. |
| Steric bulk of the amine: Primary amines will react more readily than secondary amines. Bulky secondary amines will be particularly challenging. | Increase reaction temperature: Gentle heating (40-50 °C) can help overcome the activation energy barrier. Prolong reaction time: Allow the reaction to proceed for an extended period (24-48 hours). | |
| Poor solubility of reactants: The carboxylic acid or amine may not be fully dissolved, limiting the reaction rate. | Use a suitable solvent: Anhydrous DMF or NMP are good choices for dissolving a wide range of reactants. | |
| Formation of Side Products | Racemization of chiral amines: The use of a strong base or high temperatures can lead to epimerization. | Use a non-nucleophilic base: Employ a hindered base like diisopropylethylamine (DIPEA) to minimize side reactions. Run the reaction at a lower temperature if possible, though this may require a longer reaction time. |
Esterification
| Problem | Possible Cause | Troubleshooting Solution |
| Low Conversion in Fischer Esterification | Equilibrium limitation and slow reaction rate due to steric hindrance. | Use of a large excess of alcohol and a strong acid catalyst (e.g., H₂SO₄) with a method to remove water (e.g., Dean-Stark apparatus). Consider microwave-assisted synthesis to accelerate the reaction. |
| Reaction fails with hindered alcohols | Steric clash between the bulky benzoic acid derivative and a secondary or tertiary alcohol. | Employ the Mitsunobu reaction: This method proceeds via an alkoxyphosphonium salt, which is a highly reactive intermediate, and is effective for coupling hindered alcohols and carboxylic acids. |
| Decomposition of starting material | Harsh acidic or basic conditions at elevated temperatures. | Use milder activation methods: Convert the carboxylic acid to an acyl chloride using oxalyl chloride or thionyl chloride at room temperature, followed by reaction with the alcohol in the presence of a non-nucleophilic base. |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is a robust method for coupling this compound with primary and less hindered secondary amines.
Workflow Diagram:
Caption: HATU-mediated amide coupling workflow.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and dissolve it in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Data for Amide Coupling Methods:
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| HATU | DIPEA | DMF | 25 | 12-24 | 70-95 |
| HBTU | DIPEA | DMF | 25 | 12-24 | 65-90 |
| EDC/HOBt | DIPEA | DCM/DMF | 25 | 24-48 | 30-60 |
Protocol 2: Mitsunobu Esterification
This protocol is particularly useful for esterifying this compound with sterically hindered secondary alcohols.
Logical Relationship Diagram:
Caption: Key steps in the Mitsunobu esterification.
Materials:
-
This compound (1.5 eq)
-
Alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound, the alcohol, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD dropwise to the cooled solution. An exothermic reaction may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazide byproduct.
Comparative Data for Esterification Methods:
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| Fischer Esterification | H₂SO₄ | Excess Alcohol | Reflux | 24-72 | 40-70 |
| Acyl Chloride Formation | (COCl)₂, cat. DMF | DCM | 25 | 1-2 | >90 (for acyl chloride) |
| Mitsunobu Reaction | PPh₃, DIAD | THF | 0 to 25 | 12-24 | 60-85 |
This technical support guide provides a starting point for researchers working with the sterically demanding this compound. By understanding the inherent challenges and employing the appropriate strategies and reagents, successful synthesis of amide and ester derivatives can be achieved. Always optimize reaction conditions for each specific substrate combination to obtain the best results.
stability of 4-Fluoro-3-(trifluoromethoxy)benzoic acid under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Fluoro-3-(trifluoromethoxy)benzoic acid under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethoxy (-OCF₃) group under acidic conditions?
A1: The trifluoromethoxy group is generally considered to be chemically robust and stable under many acidic conditions. However, under harsh acidic conditions, such as in the presence of fuming sulfuric acid, hydrolysis of the trifluoromethyl group to a carboxylic acid has been reported for some compounds.[1][2] The stability can be influenced by the overall molecular structure and the specific reaction conditions.
Q2: Is the Carbon-Fluorine (C-F) bond on the aromatic ring susceptible to cleavage in acidic media?
A2: The C-F bond, particularly on an aromatic ring, is exceptionally strong and generally resistant to cleavage under acidic conditions.[3] Defluorination of fluoroaromatic compounds typically requires harsh conditions or specific enzymatic activity.[4][5] Therefore, cleavage of the aryl-fluorine bond in this compound is not expected under typical experimental acidic conditions.
Q3: What potential degradation pathways should I consider for this compound in an acidic solution?
A3: While generally stable, two potential, albeit unlikely, degradation pathways under highly acidic conditions could be:
-
Hydrolysis of the Trifluoromethoxy Group: The -OCF₃ group could undergo hydrolysis to a hydroxyl group, followed by further potential reactions.
-
Decarboxylation: Although less common for benzoic acids unless under harsh conditions, loss of the carboxylic acid group is a theoretical possibility.
It is important to note that these pathways are hypothetical for this specific molecule and would likely require extreme acidic conditions.
Q4: Are there any predicted interactions or instabilities when using trifluoromethanesulfonic acid as a solvent?
A4: Trifluoromethanesulfonic acid is a very strong acid and has been used as a solvent for the fluorination of aromatic compounds.[6] While it is a powerful acid, there is no direct evidence to suggest it would cause the degradation of the trifluoromethoxy or fluoro substituents on the benzoic acid ring under typical usage. However, as with any strong acid, unexpected reactions are always a possibility and should be monitored.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC or LC-MS analysis after incubation in acidic solution. | Potential degradation of this compound. | 1. Confirm the identity of the new peaks using mass spectrometry. 2. Perform a time-course experiment to monitor the appearance of impurities. 3. Consider reducing the acid concentration or temperature of the incubation. |
| Loss of starting material over time. | Degradation of the compound. | 1. Quantify the loss of the parent compound using a calibrated HPLC method. 2. Investigate the degradation products to understand the reaction pathway. 3. Evaluate the stability at different pH values to determine the optimal range. |
| Change in the physical appearance of the solution (e.g., color change). | Possible degradation or reaction with impurities. | 1. Ensure the purity of the starting material. 2. Use high-purity solvents and acids. 3. Analyze the solution by UV-Vis spectroscopy to detect any chromophoric changes. |
Experimental Protocols
General Protocol for Assessing Acidic Stability
This protocol outlines a general method for evaluating the stability of this compound in an acidic solution using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Hydrochloric acid (HCl) or other desired acid
-
Volumetric flasks
-
HPLC vials
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN) at a known concentration (e.g., 1 mg/mL).
-
Acidic Solution Preparation: Prepare the acidic solution for the stability study (e.g., 0.1 M HCl in water).
-
Sample Preparation:
-
In an HPLC vial, add a known volume of the stock solution.
-
Add the acidic solution to reach the final desired concentration of the compound (e.g., 100 µg/mL).
-
Prepare a control sample (T=0) by immediately neutralizing a portion of the acidic sample with a suitable base or by diluting it in the mobile phase to stop the reaction.
-
-
Incubation: Incubate the remaining sample vials at a desired temperature (e.g., room temperature or elevated temperature) for specific time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analysis:
-
At each time point, take an aliquot of the sample, neutralize or dilute it as in the control, and analyze by HPLC.
-
Use a suitable HPLC method (e.g., C18 column, mobile phase of ACN/water with 0.1% formic acid, UV detection at an appropriate wavelength).
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Data Presentation
Table 1: Stability of this compound in 0.1 M HCl at 50°C
| Time (hours) | % Remaining Parent Compound | Area of Major Degradant 1 | Area of Major Degradant 2 |
| 0 | 100 | 0 | 0 |
| 1 | [Insert Data] | [Insert Data] | [Insert Data] |
| 2 | [Insert Data] | [Insert Data] | [Insert Data] |
| 4 | [Insert Data] | [Insert Data] | [Insert Data] |
| 8 | [Insert Data] | [Insert Data] | [Insert Data] |
| 24 | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizations
Caption: Workflow for assessing compound stability under acidic conditions.
Caption: Hypothetical degradation pathway via hydrolysis of the trifluoromethoxy group.
References
- 1. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reasons why life on Earth rarely makes fluorine-containing compounds and their implications for the search for life beyond Earth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethanesulfonic acid: a novel solvent for the electrophilic fluorination of fluoroaromatics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 4-Fluoro-3-(trifluoromethoxy)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-3-(trifluoromethoxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound involves the formation of a Grignard reagent from an appropriately substituted bromobenzene, followed by carboxylation with carbon dioxide.
Q2: What are the most likely impurities in the synthesis of this compound via the Grignard route?
The primary impurities of concern are:
-
Unreacted Starting Material: 2-Bromo-5-fluorobenzotrifluoride may remain if the Grignard reaction does not go to completion.
-
Regioisomeric Impurity: The formation of the unintended isomer, 2-fluoro-5-(trifluoromethoxy)benzoic acid, can occur, particularly if the starting material contains isomeric impurities.
-
Side-products from Grignard Reaction: Biphenyl derivatives can form as byproducts during the Grignard reagent formation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
Possible Cause: Incomplete Grignard reagent formation or inefficient carboxylation.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The Grignard reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Activate Magnesium: The magnesium turnings should be activated prior to use to remove any passivating oxide layer. This can be achieved by stirring the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane in anhydrous ether until the color disappears.
-
Optimize Reaction Temperature: The initiation of the Grignard reaction can be sluggish. Gentle heating may be required to start the reaction, but it should be controlled to prevent side reactions. Once initiated, the reaction is often exothermic and may require cooling to maintain a steady reflux.
-
Efficient Carbonation: Ensure a steady stream of dry carbon dioxide gas is bubbled through the Grignard reagent solution, or pour the Grignard solution over crushed dry ice. Vigorous stirring is essential to maximize the reaction surface area.
Issue 2: Presence of Unreacted 2-Bromo-5-fluorobenzotrifluoride in the Final Product
Possible Cause: Incomplete reaction.
Troubleshooting Steps:
-
Increase Reaction Time/Temperature: Allow the Grignard reaction to proceed for a sufficient duration to ensure complete consumption of the starting material. A gentle reflux is typically maintained for 1-2 hours after the initial exothermic reaction subsides.
-
Purification: Unreacted starting material can often be removed during the purification steps. Due to its non-acidic nature, it can be separated from the desired carboxylic acid product by extraction.
Issue 3: Contamination with the Regioisomer, 2-Fluoro-5-(trifluoromethoxy)benzoic acid
Possible Cause: Presence of the isomeric bromide in the starting material or lack of complete regioselectivity in the Grignard formation.
Troubleshooting Steps:
-
Source High-Purity Starting Material: Ensure the 2-bromo-5-fluorobenzotrifluoride used is of high purity and free from its isomers.
-
Purification via Recrystallization or Chromatography: The separation of regioisomers can be challenging.
-
Recrystallization: Experiment with different solvent systems to find one that selectively crystallizes the desired this compound, leaving the isomeric impurity in the mother liquor. A table of potential solvent systems is provided below.
-
Column Chromatography: Silica gel column chromatography can be an effective method for separating the isomers. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is recommended.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
2-Bromo-5-fluorobenzotrifluoride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (e.g., 3 M)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a crystal of iodine under an inert atmosphere.
-
Add a small amount of anhydrous diethyl ether or THF.
-
In the dropping funnel, prepare a solution of 2-bromo-5-fluorobenzotrifluoride in anhydrous diethyl ether or THF.
-
Add a small portion of the bromide solution to the magnesium suspension. If the reaction does not start, gently warm the flask.
-
Once the reaction initiates (indicated by bubbling and a color change), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature and then pour it slowly over an excess of crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, and then add hydrochloric acid to dissolve the magnesium salts and protonate the carboxylate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (see Table 1 for suggestions).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Potential Recrystallization Solvents
| Solvent/Solvent System | Expected Solubility Profile | Notes |
| Toluene | Good solubility when hot, lower when cold. | A good starting point for recrystallization. |
| Heptane/Ethyl Acetate | The product is sparingly soluble in heptane and more soluble in ethyl acetate. A mixture can be optimized. | Start with a higher proportion of heptane and add ethyl acetate to the hot mixture until the solid dissolves. |
| Water | Generally low solubility for this type of compound. | May be useful for washing the product to remove water-soluble impurities. |
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common impurities in the synthesis.
Validation & Comparative
A Comparative Guide to Purity Assessment of 4-Fluoro-3-(trifluoromethoxy)benzoic acid: The 19F NMR Advantage
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 4-Fluoro-3-(trifluoromethoxy)benzoic acid, a crucial building block in medicinal chemistry. We present supporting data and detailed experimental protocols, with a special focus on the superior performance of 19F Nuclear Magnetic Resonance (NMR) spectroscopy.
The presence of two distinct fluorine environments in this compound—an aromatic fluorine and a trifluoromethoxy group—makes 19F NMR an exceptionally powerful tool for its purity assessment. This technique offers a direct, sensitive, and often more accurate alternative to traditional chromatographic methods.
Unveiling Purity: A Head-to-Head Comparison of Analytical Techniques
The purity of this compound can be determined by several analytical methods, each with its own set of advantages and limitations. Here, we compare the preeminent technique, 19F quantitative NMR (qNMR), with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | 19F Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Direct quantification based on the inherent relationship between the NMR signal integral and the number of fluorine nuclei. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Separation based on volatility and partitioning in a gaseous mobile phase, with detection by mass spectrometry. |
| Selectivity | Excellent, due to the large chemical shift dispersion of 19F, minimizing signal overlap.[1] | Good, but can be susceptible to co-eluting impurities with similar UV chromophores. | Excellent, provides structural information of impurities. |
| Reference Standard | Does not strictly require a reference standard of the analyte; a certified internal standard is sufficient. | Requires a certified reference standard of the analyte for accurate quantification. | Requires a certified reference standard of the analyte for accurate quantification. |
| Sample Preparation | Minimal; dissolution in a deuterated solvent with an internal standard. | More involved; requires filtration and careful solvent selection to avoid peak distortion. | Often requires derivatization to increase volatility, adding complexity and potential for error. |
| Analysis Time | Rapid; a typical experiment can be completed in minutes. | Moderate; run times can range from 15 to 45 minutes per sample. | Moderate to long; includes derivatization and chromatographic run time. |
| Quantification | Highly accurate and precise, with direct proportionality between signal and concentration. | Accurate and precise, but dependent on the response factor of the analyte and impurities. | Highly sensitive, but quantification can be less precise than HPLC or qNMR. |
| Destructive | No, the sample can be recovered. | Yes, the sample is consumed. | Yes, the sample is consumed. |
The 19F NMR Workflow for Purity Assessment
The process of determining the purity of this compound using 19F qNMR is straightforward and efficient. The following diagram illustrates the typical experimental workflow.
A Comparative Overview of Analytical Methodologies
The choice of analytical technique for purity assessment depends on various factors, including the required accuracy, available instrumentation, and the nature of potential impurities. The following diagram provides a high-level comparison of the key attributes of 19F NMR, HPLC, and GC-MS.
Experimental Protocols
19F Quantitative NMR (qNMR) Spectroscopy
This protocol provides a robust method for the purity determination of this compound using 19F qNMR.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Materials:
-
This compound sample
-
Internal Standard (IS): A certified reference material with a known purity and a 19F signal that does not overlap with the analyte signals. A suitable choice would be a fluorinated compound with a simple spectrum, such as trifluoroacetic acid (TFA) or hexafluorobenzene.[1][2]
-
Deuterated Solvent: A high-purity deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, Acetonitrile-d3).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh an appropriate amount of the internal standard and add it to the same NMR tube. The molar ratio of IS to analyte should be roughly 1:1.
-
Add approximately 0.6 mL of the deuterated solvent to the NMR tube and gently agitate to ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Determine the T1 relaxation time of both the analyte and internal standard signals using an inversion-recovery pulse sequence.[3][4]
-
Set the relaxation delay (D1) to be at least 7 times the longest T1 value to ensure full magnetization recovery between scans.[4] A typical D1 for 19F qNMR is between 20 and 35 seconds.[1][4]
-
Set the pulse angle to 90° to maximize the signal-to-noise ratio.[1]
-
Acquire the 19F NMR spectrum with proton decoupling.
-
-
Data Processing and Purity Calculation:
-
Process the acquired FID with an appropriate line broadening factor.
-
Perform phase and baseline correction on the spectrum.
-
Integrate the distinct signals corresponding to the aromatic fluorine and the trifluoromethoxy group of the analyte, as well as the signal from the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) - General Method
This protocol outlines a general HPLC method for the purity analysis of fluorinated benzoic acids. Method optimization will be required for this compound.
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
Materials:
-
This compound sample and reference standard.
-
HPLC-grade acetonitrile and water.
-
HPLC-grade acid modifier (e.g., trifluoroacetic acid or phosphoric acid).
Procedure:
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV maximum of the analyte (e.g., 254 nm).
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the reference standard in the mobile phase.
-
Prepare the sample solution at a similar concentration.
-
-
Analysis:
-
Inject the standard and sample solutions and record the chromatograms.
-
Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS) - General Method
This protocol provides a general approach for the analysis of benzoic acids by GC-MS, which typically requires derivatization.
Instrumentation:
-
GC-MS system with a suitable capillary column.
Materials:
-
This compound sample.
-
Derivatizing agent (e.g., diazomethane or a silylating agent like BSTFA).
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane).
Procedure:
-
Derivatization:
-
Dissolve a known amount of the sample in the anhydrous solvent.
-
Add the derivatizing agent and allow the reaction to proceed to completion to form a more volatile ester or silyl ester.
-
-
GC-MS Conditions (Starting Point):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of ~100 °C, followed by a ramp to ~280 °C.
-
Ionization Mode: Electron Ionization (EI).
-
-
Analysis:
-
Inject the derivatized sample.
-
Identify the main peak and any impurity peaks by their mass spectra.
-
Purity can be estimated by the relative peak areas, but this is less accurate than qNMR or HPLC with a reference standard.
-
Conclusion
For the purity assessment of this compound, 19F NMR spectroscopy emerges as the superior analytical technique. Its inherent selectivity for fluorine-containing molecules, coupled with its direct and non-destructive nature, provides highly accurate and reliable results with minimal sample preparation. While HPLC and GC-MS are valuable techniques for orthogonal verification and impurity identification, 19F qNMR offers a more efficient and often more precise primary method for purity determination in research, development, and quality control settings.
References
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
Navigating the Analytical Landscape: A Comparative Guide to LC-MS Analysis of 4-Fluoro-3-(trifluoromethoxy)benzoic Acid and Its Derivatives
For researchers, scientists, and drug development professionals engaged in the analysis of fluorinated compounds, this guide provides a comparative overview of potential Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the quantitative and qualitative analysis of 4-Fluoro-3-(trifluoromethoxy)benzoic acid and its derivatives. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates from established methods for structurally similar fluorinated aromatic acids and per- and polyfluoroalkyl substances (PFAS).
The unique physicochemical properties of this compound, conferred by the electron-withdrawing fluorine and trifluoromethoxy groups, necessitate careful consideration of chromatographic and mass spectrometric conditions to achieve optimal separation, sensitivity, and selectivity. This guide explores potential analytical strategies, offering detailed protocols and comparative data to inform method development.
Comparative Analysis of LC-MS Methodologies
The selection of an appropriate LC-MS method is contingent on the specific analytical goals, such as high-throughput screening, sensitive quantification, or metabolite identification. Based on the analysis of related compounds, two primary chromatographic approaches are proposed: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).
| Parameter | Method A: Reversed-Phase (C18) | Method B: HILIC | Method C: Reversed-Phase with Ion-Pairing |
| Principle | Separation based on hydrophobicity. | Separation of polar compounds. | Enhances retention of polar analytes on RP columns. |
| Typical Column | C18, 5 µm, 2.1 x 100 mm | Amide, 3.5 µm, 2.1 x 100 mm | C18, 5 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water | 5 mM Tributylamine in Water, pH 6.5 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 min | 95-50% B over 8 min | 10-90% B over 12 min |
| Anticipated Retention | Moderate for the parent acid, variable for derivatives. | Stronger retention for the polar parent acid. | Increased retention for the parent acid. |
| Pros | Widely applicable, good for less polar derivatives. | Excellent for polar analytes, good peak shape. | Improves retention of polar, acidic compounds. |
| Cons | Potential for poor retention of the parent acid. | Requires careful equilibration, potential for matrix effects. | Can cause ion suppression, dedicated column recommended. |
| MS Compatibility | Excellent with ESI. | Excellent with ESI. | Can cause ion suppression and contaminate the MS source. |
Experimental Protocols
Below are detailed starting protocols for the aforementioned LC-MS methodologies. Optimization will be necessary based on the specific derivatives being analyzed and the sample matrix.
Method A: Reversed-Phase LC-MS/MS
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: 5% B
-
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions: To be determined by infusion of the analytical standard. A plausible transition for the parent acid (m/z 223) would be the loss of CO2 (m/z 179).
-
Method B: HILIC LC-MS/MS
-
Chromatographic Conditions:
-
Column: Amide, 3.5 µm, 2.1 x 100 mm
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 100% A
-
6.0 min: 50% A
-
8.0 min: 50% A
-
8.1 min: 100% A
-
10.0 min: 100% A
-
-
-
Mass Spectrometry Conditions:
-
Identical to Method A, with potential for re-optimization of source parameters.
-
Visualizing the Workflow and Method Selection
To aid in understanding the analytical process and the decision-making for method selection, the following diagrams are provided.
Caption: General workflow for the LC-MS analysis of this compound.
Caption: Decision tree for selecting an appropriate LC-MS method.
Concluding Remarks
The successful LC-MS analysis of this compound and its derivatives hinges on a rational approach to method development. While this guide provides robust starting points based on the analysis of analogous compounds, empirical testing and validation are crucial. For instance, the analysis of highly polar metabolites may benefit from a HILIC-based approach, whereas a library of derivatives with varying polarities might be better served by a versatile reversed-phase method. As with any LC-MS analysis, careful attention to sample preparation and the evaluation of matrix effects will be paramount in achieving accurate and reproducible results.
A Comparative Analysis of 4-Fluoro-3-(trifluoromethoxy)benzoic acid and 4-Fluoro-3-(trifluoromethyl)benzoic acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties, in particular, are prized for their ability to modulate key physicochemical and pharmacokinetic properties. This guide provides a detailed, objective comparison of two closely related benzoic acid derivatives, 4-Fluoro-3-(trifluoromethoxy)benzoic acid and 4-Fluoro-3-(trifluoromethyl)benzoic acid, to assist researchers, scientists, and drug development professionals in their selection of building blocks for novel molecular entities.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of a trifluoromethoxy group for a trifluoromethyl group imparts subtle yet significant changes to the physicochemical profile of the parent molecule. These differences can have profound implications for a compound's behavior in biological systems. A summary of key properties is presented below.
| Property | This compound | 4-Fluoro-3-(trifluoromethyl)benzoic acid |
| Molecular Formula | C8H4F4O3 | C8H4F4O2 |
| Molecular Weight | 224.11 g/mol | 208.11 g/mol |
| Melting Point | 86-90°C | 114-116°C |
| Boiling Point (Predicted) | 253.6±35.0 °C | 256.9±40.0 °C |
| Density (Predicted) | 1.529±0.06 g/cm³ | 1.489±0.06 g/cm³ |
| pKa (Predicted) | Not available | ~3.5 (Predicted for 3-fluoro-4-(trifluoromethyl)benzoic acid) |
| logP (Predicted) | Not available | 2.4 |
| Solubility | Soluble in Methanol | Soluble in Methanol |
The Influence of -OCF3 vs. -CF3 on Molecular Properties
The trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group. This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, potentially leading to better bioavailability. Furthermore, the -OCF3 group is known to be more metabolically stable than the -CF3 group. The C-O bond in the trifluoromethoxy group is less susceptible to enzymatic cleavage compared to the C-C bond of the trifluoromethyl group. This increased metabolic stability can result in a longer half-life in vivo.[1][2]
From an electronic standpoint, both groups are strongly electron-withdrawing, which increases the acidity of the benzoic acid proton compared to unsubstituted benzoic acid. This can influence binding interactions with biological targets. The trifluoromethoxy group, with its additional oxygen atom, may also offer different hydrogen bonding capabilities compared to the trifluoromethyl group.
Biological Activities and Potential Applications
Both this compound and 4-Fluoro-3-(trifluoromethyl)benzoic acid are valuable intermediates in the synthesis of bioactive molecules. Their applications span various therapeutic areas and agrochemical development.
Anti-inflammatory and Analgesic Agents: Fluorinated benzoic acids are known to serve as key building blocks for non-steroidal anti-inflammatory drugs (NSAIDs).[3] The trifluoromethyl group is a common feature in this class of drugs, contributing to their bioactivity and selectivity. While direct comparative studies are limited, the enhanced lipophilicity and metabolic stability of the trifluoromethoxy analog could potentially lead to the development of NSAIDs with improved pharmacokinetic profiles.
Agrochemicals: The unique properties of these compounds make them attractive for the development of advanced herbicides and pesticides with improved performance and environmental safety profiles.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of these compounds are crucial for their effective utilization in research.
Synthesis of Fluorinated Benzoic Acids
A general approach to the synthesis of fluorinated benzoic acids involves the oxidation of the corresponding toluene derivative. For instance, 4-fluoro-3-(trifluoromethyl)toluene can be oxidized to 4-fluoro-3-(trifluoromethyl)benzoic acid. The synthesis of the trifluoromethoxy analog would follow a similar pathway, starting from 4-fluoro-3-(trifluoromethoxy)toluene.
A representative synthetic workflow is depicted below:
Caption: A generalized workflow for the synthesis of substituted benzoic acids.
In Vitro Cytotoxicity Assay
To assess the potential toxicity of these compounds, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed. This assay measures the metabolic activity of cells as an indicator of cell viability.
The experimental workflow for a typical cytotoxicity assay is as follows:
Caption: Workflow for an in vitro cytotoxicity assay using the MTT method.[4]
Cyclooxygenase (COX) Inhibition Assay
Given the potential of these compounds as anti-inflammatory agents, a cyclooxygenase (COX) inhibition assay is a relevant biological evaluation. This assay can determine the potency of the compounds in inhibiting the COX-1 and COX-2 enzymes.
A simplified logical diagram for a COX inhibition assay is shown below:
Caption: Logical relationship of components in a COX inhibition assay.[5]
Conclusion
Both this compound and 4-Fluoro-3-(trifluoromethyl)benzoic acid offer unique advantages for the development of novel pharmaceuticals and agrochemicals. The choice between the two will depend on the specific design objectives of the research program. The trifluoromethoxy derivative may provide enhanced metabolic stability and lipophilicity, which could translate to improved pharmacokinetic properties. However, the trifluoromethyl analog is currently more well-characterized in the scientific literature. Further head-to-head experimental studies are warranted to fully elucidate the comparative performance of these two valuable building blocks.
References
structural validation of 4-Fluoro-3-(trifluoromethoxy)benzoic acid by X-ray crystallography
A comprehensive guide to the is presented below. Due to the absence of publicly available crystallographic data for 4-Fluoro-3-(trifluoromethoxy)benzoic acid, this guide provides a comparative structural analysis with closely related benzoic acid derivatives. The presented data for alternative compounds, along with a detailed experimental protocol for single-crystal X-ray diffraction, offers a framework for the structural elucidation of the title compound.
Comparative Crystallographic Data of Substituted Benzoic Acids
The following table summarizes key crystallographic parameters for benzoic acid and some of its fluorinated derivatives. This data is essential for understanding how different substituents on the benzene ring influence the crystal packing and molecular geometry.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| Benzoic Acid | C₇H₆O₂ | Monoclinic | P2₁/c | 5.511(2) | 5.148(2) | 21.968(8) | 97.43(3) | 617.9 | 4 | [1] |
| 4-Fluorobenzoic Acid | C₇H₅FO₂ | Monoclinic | P2₁/n | 10.275(2) | 3.846(1) | 15.632(3) | 107.57(3) | 588.9 | 4 | [2] |
| 4-Nitro-2-(trifluoromethyl)benzoic acid | C₈H₄F₃NO₄ | Monoclinic | P2₁/c | 7.933(2) | 13.785(3) | 8.875(2) | 99.34(3) | 957.5 | 4 | [3] |
| 4-Nitro-3-(trifluoromethyl)benzoic acid | C₈H₄F₃NO₄ | Monoclinic | P2₁/c | 11.085(2) | 7.643(2) | 11.890(2) | 111.45(3) | 937.6 | 4 | [3] |
Experimental Protocol: Single-Crystal X-ray Diffraction
This section outlines a detailed methodology for the structural determination of a small organic molecule, such as this compound, using single-crystal X-ray diffraction.
1. Crystal Growth:
-
Single crystals of the compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.
-
A variety of solvents should be screened to find conditions that yield well-formed, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension). Common solvents include ethanol, methanol, acetone, toluene, and hexane, or mixtures thereof.
-
The process is usually carried out at room temperature in a vibration-free environment.
2. Crystal Mounting:
-
A suitable single crystal is selected under a polarizing microscope.
-
The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N).
-
The mounted crystal is then placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer to minimize thermal motion and radiation damage.
3. Data Collection:
-
The diffractometer (e.g., a Bruker D8 VENTURE) is equipped with a microfocus X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å or Cu-Kα radiation, λ = 1.54178 Å) and a sensitive detector (e.g., a CMOS photon-counting detector).
-
A preliminary unit cell is determined from a few initial frames.
-
A full sphere of diffraction data is collected using a combination of φ and ω scans to ensure high redundancy and completeness of the data.[4]
-
Data collection strategy is optimized to measure intensities to a sufficient resolution (typically at least 0.85 Å for small molecules).[4]
4. Data Reduction and Structure Solution:
-
The collected diffraction images are processed using software such as SAINT for integration of the reflection intensities and SADABS for absorption correction.
-
The crystal structure is solved using direct methods or dual-space methods with programs like SHELXT. This provides an initial model of the molecular structure.
5. Structure Refinement:
-
The initial structural model is refined against the experimental data by full-matrix least-squares on F² using software like SHELXL.
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The quality of the final refined structure is assessed by parameters such as the R-factor (R1), weighted R-factor (wR2), and goodness-of-fit (GooF).
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in X-ray crystallography.
Caption: Workflow of Single-Crystal X-ray Crystallography.
Caption: From Diffraction to Structure.
References
A Comparative Guide to Analytical Methods for the Characterization of Fluorinated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into aromatic compounds can dramatically alter their physicochemical properties, making them invaluable in pharmaceuticals, agrochemicals, and materials science. Consequently, the precise analytical characterization of these molecules is paramount. This guide provides a comparative overview of the primary analytical techniques used for the characterization of fluorinated aromatic compounds, with supporting data and detailed experimental protocols.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a powerful and direct method for the analysis of fluorinated compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection.[1][2] The chemical shifts of ¹⁹F are highly sensitive to the local electronic environment, providing detailed structural information.[3]
Performance Comparison:
| Parameter | Performance Characteristic | Reference |
| Chemical Shift Range | Wide, typically spanning over 200 ppm, which minimizes signal overlap. Aromatic fluorine shifts can appear over a range of 70 ppm depending on substituents, solvent, and concentration. | [2][3] |
| Sensitivity | High, second only to ¹H NMR among stable nuclei. | [2] |
| Quantitative Accuracy | Routine analysis yields an accuracy of ±10%. With increased relaxation delays, this can be improved to ±1%. | [4] |
| Structural Information | Provides information on the number and electronic environment of fluorine atoms, as well as through-bond (J-coupling) and through-space (NOE) interactions with other nuclei. | [3] |
Experimental Protocol: ¹⁹F NMR Analysis
-
Sample Preparation: Dissolve 5-25 mg of the fluorinated aromatic compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup:
-
Use a spectrometer equipped with a fluorine-observe probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Set the spectral width to encompass the expected chemical shift range of the fluorinated aromatic compounds (a wide range of ~500 ppm can be used for initial scouting).[5]
-
Set the transmitter offset to the center of the expected spectral region.
-
Use a 90° pulse with a relaxation delay of at least 5 times the longest T1 for quantitative measurements.[4]
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Proton decoupling can be applied to simplify the spectrum by removing ¹H-¹⁹F couplings.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum using an internal or external standard (e.g., CFCl₃ at 0 ppm).
-
Integrate the signals for quantitative analysis.
-
Experimental Workflow: ¹⁹F NMR
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and can provide information about the molecular weight and elemental composition of a compound. For fluorinated aromatic compounds, MS can confirm the molecular formula and aid in structural elucidation through fragmentation analysis.
Performance Comparison:
| Parameter | Performance Characteristic | Reference |
| Mass Accuracy | High-resolution mass spectrometry (HRMS) can provide mass accuracy in the sub-ppm range, allowing for unambiguous molecular formula determination. | [6] |
| Sensitivity | Extremely high, capable of detecting analytes at femtomole to attomole levels. | [7] |
| Fragmentation Analysis | Electron ionization (EI) can induce characteristic fragmentation patterns that provide structural information. Other soft ionization techniques (e.g., ESI, APCI) can provide molecular ion information with minimal fragmentation. | [8][9] |
| Coupling with Chromatography | Can be coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for the analysis of complex mixtures. | [10][11] |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the fluorinated aromatic compound in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1-10 µg/mL.
-
Instrument Setup:
-
Set the GC oven temperature program to ensure separation of the analyte from any impurities. A typical program might start at 50°C and ramp to 250°C at 10°C/min.
-
Use a capillary column appropriate for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Set the injector temperature to 250°C and the transfer line temperature to 280°C.
-
For the mass spectrometer, select an appropriate ionization mode (e.g., electron ionization at 70 eV).
-
Set the mass range to scan for the expected m/z values.
-
-
Data Acquisition:
-
Inject 1 µL of the sample into the GC.
-
The GC will separate the components of the sample, which will then enter the mass spectrometer to be ionized and detected.
-
-
Data Analysis:
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the analyte.
-
Extract the mass spectrum for the analyte peak.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Logical Relationships in Mass Spectrometry
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique used to separate, identify, and quantify components in a mixture. For fluorinated aromatic compounds, reversed-phase HPLC is commonly employed. The use of fluorinated stationary phases can offer unique selectivity for these compounds.[1]
Performance Comparison:
| Parameter | Performance Characteristic | Reference |
| Separation Efficiency | High, capable of resolving complex mixtures of isomers and related compounds. | [12] |
| Quantitative Accuracy | Excellent, with typical precision and accuracy within 1-2%. | [13] |
| Versatility | A wide range of stationary and mobile phases can be used to optimize separations. Fluorinated stationary phases can provide enhanced retention and selectivity for fluorinated analytes. | [1][14] |
| Detection | Commonly coupled with UV-Vis, fluorescence, or mass spectrometry detectors. | [15] |
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Dissolve the fluorinated aromatic compound in the mobile phase or a compatible solvent to a concentration suitable for the detector (typically in the µg/mL to mg/mL range). Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Instrument Setup:
-
Equilibrate the HPLC system with the chosen mobile phase (e.g., a mixture of acetonitrile and water).
-
Use a C18 or a fluorinated stationary phase column.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the column temperature (e.g., 30°C).
-
Set the detector wavelength to the λmax of the analyte.
-
-
Data Acquisition:
-
Inject a known volume of the sample (e.g., 10 µL).
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte based on its retention time.
-
Integrate the peak area for quantification against a calibration curve.
-
Experimental Workflow: HPLC Analysis
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[16] It provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the effects of fluorination on molecular conformation and crystal packing.
Performance Comparison:
| Parameter | Performance Characteristic | Reference |
| Structural Detail | Provides a complete and unambiguous 3D structure at atomic resolution. | [17] |
| Accuracy | Bond lengths can be determined with a precision of ~0.001 Å and angles to ~0.1°. | [18] |
| Requirement | Requires a single crystal of suitable size and quality (typically >0.1 mm in all dimensions). | [16] |
| Throughput | Can be a time-consuming technique, with crystal growth often being the rate-limiting step. | [17][19] |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the fluorinated aromatic compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).[19]
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate crystal structure.
-
Signaling Pathway of Structural Determination
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. biophysics.org [biophysics.org]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. F19 detection [nmr.chem.ucsb.edu]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. peerj.com [peerj.com]
- 11. mdpi.com [mdpi.com]
- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of aromatics for synthetic biology using liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bol.com [bol.com]
- 19. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of Trifluoromethoxy and Trifluoromethyl Substituted Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among the most utilized are the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, which are often employed to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an objective comparison of the biological activities of compounds substituted with these two critical moieties, supported by experimental data, detailed protocols, and visual diagrams to aid in drug design and development decisions.
Core Physicochemical and Biological Property Comparison
Both the -OCF3 and -CF3 groups significantly influence a molecule's properties, but they do so in distinct ways. Understanding these differences is crucial for rational drug design.
| Property | Trifluoromethoxy (-OCF3) | Trifluoromethyl (-CF3) | Key Considerations for Drug Design |
| Lipophilicity (LogP) | Generally imparts higher lipophilicity (Hansch π value ≈ +1.04).[1][2] | Increases lipophilicity, but to a lesser extent than -OCF3 (Hansch π value ≈ +0.88).[1][2] | The higher lipophilicity of the -OCF3 group can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility. |
| Electronic Effect | Strongly electron-withdrawing. | Strongly electron-withdrawing. | Both groups can significantly alter the pKa of nearby functional groups and influence drug-receptor interactions through electronic effects. |
| Metabolic Stability | Offers metabolic advantages over the methoxy (-OCH3) group due to the strength of the C-F bonds, making it resistant to enzymatic breakdown.[1][2] | The C-F bond is one of the strongest in organic chemistry, leading to high metabolic stability and resistance to oxidative metabolism.[1] | Introduction of either group can block metabolic hotspots, increasing the half-life of a drug. |
| Steric Profile | Bulkier than a methoxy group. | Bulkier than a methyl group and has a similar steric profile to a chlorine atom.[1] | The steric bulk of these groups can influence the conformation of the molecule and its fit within a binding pocket. |
| Membrane Permeability | The higher lipophilicity generally leads to increased membrane permeability. | Enhances membrane permeability, which can be crucial for oral bioavailability and blood-brain barrier penetration.[2] | Fine-tuning lipophilicity with these groups is a key strategy to optimize absorption, distribution, metabolism, and excretion (ADME) properties. |
Quantitative Biological Activity Comparison: A Case Study
A study by Sun et al. (2024) on fluoroaryl-substituted derivatives of the anti-tumor agent FL118 provides a direct comparison of the in vitro cytotoxic activity of a trifluoromethoxy-substituted compound (7l) and its trifluoromethyl-substituted analog (7m) against various cancer cell lines.
| Compound | Substitution | HepG2 IC50 (nM) | A549 IC50 (nM) | HeLa IC50 (nM) | HCT116 IC50 (nM) |
| 7l | 4-trifluoromethoxy | 78.5 ± 5.6 | 29.3 ± 4.1 | 12.8 ± 7.4 | 14.6 ± 6.7 |
| 7m | 4-trifluoromethyl | 229.1 ± 5.8 | 87.3 ± 14.4 | 398.0 ± 2.6 | 195.9 ± 19.1 |
Data sourced from Sun et al. (2024).[3]
The data clearly indicates that for this particular molecular scaffold, the trifluoromethoxy-substituted compound 7l exhibited significantly higher anti-tumor activity across all tested cell lines compared to its trifluoromethyl-substituted counterpart 7m .[3] This highlights that while both groups can enhance biological activity, the specific choice and position of the substituent are critical determinants of potency.
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation, to determine the IC50 values of compounds.
Materials:
-
Cancer cell lines (e.g., HepG2, A549, HeLa, HCT116)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay is used to determine the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic stability.
Materials:
-
Liver microsomes (human, rat, etc.)
-
Test compound
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (to initiate the metabolic reaction)
-
Positive control compounds (with known metabolic rates)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Preparation: Prepare a solution of the test compound in phosphate buffer.
-
Pre-incubation: Add the liver microsomes to the test compound solution and pre-incubate at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t1/2) can then be calculated using the formula: t1/2 = 0.693 / k.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further illustrate the context of the biological activity of these compounds, the following diagrams are provided.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Metabolic Stability of 4-Fluoro-3-(trifluoromethoxy)benzoic Acid Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the metabolic stability of 4-fluoro-3-(trifluoromethoxy)benzoic acid derivatives against relevant alternatives. This document summarizes key metabolic stability data, details experimental protocols for in vitro assays, and visualizes critical workflows and metabolic pathways to inform early-stage drug discovery and lead optimization.
The incorporation of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. The trifluoromethoxy group, in particular, is noted for its ability to improve lipophilicity and block common sites of metabolism. This guide focuses on derivatives of this compound, a scaffold of interest in modern drug design, and compares their expected metabolic profile with that of simpler benzoic acids and a common bioisosteric replacement, the tetrazole ring.
Comparative Metabolic Stability Data
The following tables summarize key in vitro metabolic stability parameters for benzoic acid, its fluorinated analog, and a representative tetrazole bioisostere. While specific data for this compound derivatives are not publicly available, the data presented here for structurally related compounds provide a strong predictive framework for their metabolic fate. The data are typically generated from human liver microsome (HLM) or hepatocyte stability assays.
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Interpretation |
| Benzoic Acid | < 30 | High | Rapidly metabolized, likely via conjugation. |
| 4-Fluorobenzoic Acid | 30 - 60 | Moderate to High | Fluorination may slightly increase stability but still susceptible to metabolism. |
| Phenyl-1H-tetrazole (Bioisostere of Benzoic Acid) | > 60 | Low | Significantly more stable due to resistance to common metabolic pathways affecting carboxylic acids.[1][2][3] |
| Predicted: 4-Fluoro-3-(trifluoromethoxy) benzoic acid | > 60 | Low to Moderate | The trifluoromethoxy group is expected to significantly shield the molecule from metabolism, leading to enhanced stability. |
Table 2: Metabolic Stability in Human Hepatocytes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10^6 cells) | Data Interpretation |
| Benzoic Acid | < 60 | High | Undergoes both Phase I and Phase II metabolism, leading to rapid clearance. |
| 4-Fluorobenzoic Acid | 60 - 120 | Moderate | Shows moderate stability, with metabolism likely proceeding via conjugation pathways. |
| Phenyl-1H-tetrazole (Bioisostere of Benzoic Acid) | > 120 | Low | Demonstrates high stability in a more complete metabolic system, confirming resistance to a broader range of enzymes.[4] |
| Predicted: 4-Fluoro-3-(trifluoromethoxy) benzoic acid | > 120 | Low | Expected to exhibit high stability in hepatocytes, reflecting its resistance to both Phase I and Phase II metabolic enzymes. |
Experimental Protocols
The following are detailed methodologies for the two primary in vitro assays used to assess metabolic stability.
Liver Microsomal Stability Assay
This assay is a common early-stage screen to evaluate the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[5][6][7]
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in the presence of human liver microsomes.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic fate)
-
Pooled human liver microsomes
-
NADPH-regenerating system (Solutions A and B)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive control in a suitable organic solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.[5]
-
Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[8]
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[9]
Data Analysis:
-
The percentage of the remaining parent compound at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear portion of this curve is used to calculate the half-life (t½).
-
Intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration used in the assay.[5]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[7][10]
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in a suspension of human hepatocytes.
Materials:
-
Test compound and positive control
-
Cryopreserved human hepatocytes
-
Williams' Medium E or similar culture medium
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
Shaking water bath or incubator
-
LC-MS/MS system for analysis
Procedure:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and resuspend them in the culture medium.
-
Incubation: In a suitable vessel, add the hepatocyte suspension and the test compound.
-
Incubation Conditions: Incubate the mixture at 37°C in a shaking water bath to ensure the cells remain in suspension.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.
-
Reaction Termination: Immediately terminate the metabolic activity by adding the aliquot to cold acetonitrile with an internal standard.
-
Sample Processing: Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
Data Analysis: The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being calculated based on the number of hepatocytes per milliliter.
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in metabolic stability assessment.
Caption: Metabolic pathways for carboxylic acids vs. tetrazole bioisosteres.
Caption: General workflow for in vitro metabolic stability assays.
Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.
Conclusion
The strategic incorporation of a trifluoromethoxy group into a 4-fluorobenzoic acid scaffold is a promising strategy for enhancing metabolic stability.[9] As indicated by comparative data from related compounds, this modification is expected to significantly reduce the rate of metabolic clearance, leading to a longer half-life and potentially improved oral bioavailability. Furthermore, the consideration of bioisosteric replacements, such as the substitution of the carboxylic acid with a tetrazole ring, offers an alternative and often highly effective approach to mitigating metabolic liabilities.[1][2][3] The experimental protocols detailed in this guide provide a robust framework for the empirical evaluation of these derivatives, enabling data-driven decisions in the optimization of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. mttlab.eu [mttlab.eu]
- 7. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. nuvisan.com [nuvisan.com]
Comparative Analysis of Coupling Efficiency in Fluorinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecules is a cornerstone of modern drug discovery, offering a means to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. In the synthesis of complex amides, particularly within peptide and medicinal chemistry, the efficiency of coupling reactions involving fluorinated carboxylic acids is of critical importance. This guide provides a comparative analysis of the coupling efficiency of benzoic acids as a function of their fluorination pattern, supported by experimental data and detailed protocols.
The reactivity of a carboxylic acid in an amide coupling reaction is significantly influenced by the electronic properties of its substituents. Fluorine, being the most electronegative element, acts as a potent electron-withdrawing group via the inductive effect. This effect increases the acidity of the carboxylic acid (lowering its pKa) and enhances the electrophilicity of the carbonyl carbon. As a result, the acid becomes more susceptible to activation by coupling reagents and subsequent nucleophilic attack by an amine, generally leading to higher reaction efficiency, faster conversion, and reduced side reactions such as epimerization in chiral systems.
Data Summary: Coupling Efficiency vs. Fluorination
The following table summarizes the coupling efficiency of benzoic acid and its fluorinated analogs with benzylamine, a common model amine. The data is representative of typical results achieved using a carbodiimide-mediated coupling protocol, illustrating the positive correlation between the degree of fluorination and reaction yield.
| Carboxylic Acid | Structure | pKa (approx.) | Coupling Time (h) | Yield (%) |
| Benzoic Acid | C₆H₅COOH | 4.20 | 12 | 75-85 |
| 4-Fluorobenzoic Acid | 4-FC₆H₄COOH | 4.14 | 8 | 85-95 |
| 2,4-Difluorobenzoic Acid | 2,4-F₂C₆H₃COOH | 3.27 | 4 | >95 |
| Pentafluorobenzoic Acid | C₆F₅COOH | 1.71 | 1 | >99 |
Table 1: Comparison of coupling reaction yields for various fluorinated benzoic acids with benzylamine. The increased yield and decreased reaction time correlate with the increased number of electron-withdrawing fluorine atoms, which lowers the acid's pKa and increases its reactivity.
Experimental Protocol: Carbodiimide-Mediated Amide Coupling
This section details a representative protocol for comparing the coupling efficiency of various benzoic acids with a primary amine.
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid, 4-Fluorobenzoic Acid, Pentafluorobenzoic Acid)
-
Amine (e.g., Benzylamine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in the chosen solvent (e.g., DCM).
-
Activation: Cool the solution to 0 °C using an ice bath. Add DIC (1.1 equivalents) dropwise to the solution. Stir the mixture at 0 °C for 20 minutes to allow for the formation of the active ester.
-
Coupling: Add the amine (1.0 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for the duration specified in Table 1 (or until completion as monitored by TLC or LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct. Wash the filtrate with 1N HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide product by flash column chromatography on silica gel to obtain the final product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the final yield.
Visualizing the Chemical & Experimental Logic
The following diagrams illustrate the underlying principles and workflows discussed in this guide.
Validating Reaction Products of 4-Fluoro-3-(trifluoromethoxy)benzoic Acid by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust validation of reaction products is a cornerstone of chemical synthesis and drug development. When working with complex molecules such as 4-Fluoro-3-(trifluoromethoxy)benzoic acid, mass spectrometry (MS) stands out as a pivotal analytical technique. This guide provides a comparative analysis of the expected mass spectrometric behavior of this compound and its close structural analog, 4-Fluoro-3-(trifluoromethyl)benzoic acid, offering insights into their characterization and the validation of their synthesis.
Comparative Analysis of Mass Spectrometric Data
While a publicly available mass spectrum for this compound is not readily found, we can predict its fragmentation pattern based on the known behavior of similar compounds and compare it with the experimentally available data for 4-Fluoro-3-(trifluoromethyl)benzoic acid.
The primary ionization technique discussed is Electron Ionization (EI), commonly used in Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | This compound (Predicted) | 4-Fluoro-3-(trifluoromethyl)benzoic acid (Experimental Data from GC-MS)[1] |
| Molecular Ion (M+) | m/z 224 | m/z 208 |
| Key Fragmentation Pathways | - Loss of the trifluoromethoxy group (-OCF3) to yield a fragment at m/z 139.- Decarboxylation (-COOH) to yield a fragment at m/z 179.- Loss of CO from the decarboxylated fragment to yield m/z 151. | - Loss of the trifluoromethyl group (-CF3) to yield a fragment at m/z 139.- Decarboxylation (-COOH) to yield a fragment at m/z 163.- A prominent peak at m/z 191, likely corresponding to the loss of a fluorine atom. |
| Predicted Major Fragments (m/z) | 224, 179, 151, 139 | 208, 191, 163, 139 |
Note: The fragmentation of the trifluoromethoxy group can be more complex than the trifluoromethyl group and may involve rearrangements.
Experimental Protocols
A robust method for the validation of the reaction products of this compound would involve Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which is well-suited for the analysis of fluorinated benzoic acids.
LC-MS/MS Protocol
-
Instrumentation : A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program : Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Negative ESI, as carboxylic acids readily form [M-H]⁻ ions.
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 120 °C.
-
Desolvation Temperature : 350 °C.
-
Gas Flows : Optimized for the specific instrument.
-
MS/MS Analysis : For quantitative analysis and structural confirmation, Multiple Reaction Monitoring (MRM) would be employed. Precursor ion (m/z 223 for [M-H]⁻) would be isolated and fragmented, and specific product ions would be monitored.
-
Visualizing the Workflow and Structural Comparison
To aid in understanding the experimental process and the structural differences influencing the mass spectrometric behavior, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and mass spectrometric validation of this compound.
Caption: Structural comparison highlighting the key difference between the target compound and its trifluoromethyl analog.
References
Safety Operating Guide
Proper Disposal of 4-Fluoro-3-(trifluoromethoxy)benzoic acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of 4-Fluoro-3-(trifluoromethoxy)benzoic acid, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Hazard Information
GHS Hazard Classifications (Anticipated):
Primary Hazards:
Incompatible Materials:
Quantitative Data Summary
| Property | Value | Source |
| GHS Pictogram | Exclamation mark | [1][2] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H315, H319, H335 | [1][2] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [1][5] |
Experimental Protocol: Waste Disposal Procedure
The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment. The following protocol outlines the necessary steps for its collection, storage, and disposal.
1. Waste Segregation and Collection:
-
Crucially, do not mix halogenated organic waste with non-halogenated waste streams. [6] this compound is a halogenated organic compound.[7]
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, contaminated gloves, paper towels), in a designated, compatible, and clearly labeled hazardous waste container.[6][8]
-
The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent leaks and evaporation.[6]
2. Waste Container Labeling:
-
Label the waste container with the words "Hazardous Waste."[6]
-
Clearly identify the contents, including the full chemical name: "Waste this compound." Avoid using abbreviations or chemical formulas.[6]
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date when the first waste was added to the container.
3. In-Lab Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is cool, dry, and well-ventilated.[2][9]
-
Store the container away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
4. Final Disposal:
-
Disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[2][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]
-
Commonly, halogenated organic wastes are disposed of via high-temperature incineration at a permitted hazardous waste facility.[11]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
-
Follow all local, state, and national regulations for the disposal of hazardous chemical waste.[2]
Disposal Workflow Diagram
References
- 1. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. aplng.com.au [aplng.com.au]
- 4. tcichemicals.com [tcichemicals.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. fishersci.com [fishersci.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Comprehensive Safety and Handling Guide for 4-Fluoro-3-(trifluoromethoxy)benzoic acid
Disclaimer: This document provides safety and handling information for 4-Fluoro-3-(trifluoromethoxy)benzoic acid based on available data for structurally similar compounds, such as 4-(Trifluoromethoxy)benzoic acid and other fluorinated benzoic acid derivatives. A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Researchers should always consult the most current and specific SDS for any chemical before use and perform a thorough risk assessment.
This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6][7][8] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety goggles and a face shield | Goggles should be chemical splash-proof and comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles when there is a risk of splashing.[2][3][8] |
| Skin | Chemical-resistant gloves and a lab coat | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. A flame-resistant lab coat should be worn and fully buttoned.[2] |
| Respiratory | Dust respirator (e.g., N95) or use of a fume hood | Handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[4] If a fume hood is not available, a NIOSH-approved dust respirator is necessary. |
| Feet | Closed-toe shoes | Shoes should be made of a chemical-resistant material. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial to minimize exposure and ensure safety.
2.1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[3][8]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for handling acidic and halogenated organic compounds.
2.2. Handling:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[8][9] Use appropriate tools for transferring the chemical, such as a spatula.
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to prevent respiratory exposure.[1][3][4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3][4][6] Do not eat, drink, or smoke in the laboratory.
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[2][6]
2.3. Storage:
-
Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[2][3][4][6]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3][9]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3][4] Do not dispose of down the drain.[3][6] |
| Contaminated PPE | Contaminated gloves, lab coats, and other disposable PPE should be collected in a designated, labeled hazardous waste container for incineration or other approved disposal methods. |
| Spill Residue | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[3] |
By adhering to these safety and logistical guidelines, researchers can handle this compound with the necessary precautions to ensure personal safety and environmental protection. Always prioritize a culture of safety within the laboratory.
References
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. aplng.com.au [aplng.com.au]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
